1,2,3,4-Tetraoxotetralin dihydrate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
naphthalene-1,2,3,4-tetrone;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4O4.2H2O/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13;;/h1-4H;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQMCMDIIWIYAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)C(=O)C2=O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610122 | |
| Record name | Naphthalene-1,2,3,4-tetrone--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34333-95-4 | |
| Record name | 1,2,3,4-Tetraoxotetralin dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034333954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene-1,2,3,4-tetrone--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-TETRAOXOTETRALIN DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J76UB3UA2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ninhydrin (1,2,3-Indantrione Monohydrate)
A Note on Nomenclature: While the topic requested was "1,2,3,4-Tetraoxotetralin dihydrate," the available scientific literature providing detailed synthetic and characterization data overwhelmingly pertains to Ninhydrin (2,2-dihydroxyindane-1,3-dione), also known as 1,2,3-indantrione monohydrate. PubChem lists "this compound" (CAS 34333-95-4) as naphthalene-1,2,3,4-tetrone dihydrate[1][2]. However, detailed experimental information for this specific compound is scarce. Given the structural similarities and the common use of Ninhydrin in the requested fields of research, this guide will focus on the synthesis and characterization of Ninhydrin as the compound of primary interest.
Introduction
Ninhydrin (2,2-dihydroxyindane-1,3-dione) is a versatile organic compound widely utilized in chemical and biological sciences.[3][4] It is a white to light yellow crystalline solid that is soluble in water, ethanol, and acetone.[4] First synthesized in 1910 by Siegfried Ruhemann, its most notable property is its reaction with primary and secondary amines, including amino acids, to produce a deep purple color known as "Ruhemann's purple".[5][6] This reaction forms the basis of its extensive use in the detection and quantification of amino acids in various applications, including biochemistry, forensics for latent fingerprint detection, and in solid-phase peptide synthesis.[4][6][7]
Synthesis of Ninhydrin
Several synthetic routes to Ninhydrin have been reported. A common and effective method involves the oxidation of 1,3-indandione. Another multi-step synthesis starts from the readily available phthalic anhydride.
Experimental Protocol: Synthesis from 1,3-Indandione
This method involves the direct oxidation of 1,3-indandione using an oxidizing agent like selenium dioxide.
Materials:
-
1,3-Indandione
-
Selenium Dioxide (SeO₂)
-
Dioxane
-
Water
Procedure:
-
Dissolve 1,3-indandione in a suitable solvent such as dioxane.
-
Add a stoichiometric amount of selenium dioxide to the solution.
-
Reflux the mixture with stirring. The reaction progress can be monitored by observing the precipitation of black selenium metal.
-
After the reaction is complete, filter the hot solution to remove the selenium precipitate.
-
Allow the filtrate to cool, which will cause the Ninhydrin to crystallize.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The crude product can be recrystallized from hot water to yield pure Ninhydrin.
Experimental Protocol: Synthesis from Phthalic Anhydride
This two-step synthesis provides a high-yield route to Ninhydrin.
Step 1: Synthesis of 2-Nitroso-1,3-indandione
-
In a flask, dissolve 1,3-indandione in a mixture of ethanol and a sulfuric acid solution.
-
Cool the mixture in an ice bath to between 15-20°C.
-
Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature.
-
Stir the reaction mixture for several hours at room temperature. The formation of a yellow solid indicates the product.
-
Collect the yellow precipitate of 2-nitroso-1,3-indandione by vacuum filtration and wash with cold water.
Step 2: Conversion to Ninhydrin
-
To a beaker containing hydrochloric acid, add the 2-nitroso-1,3-indandione from the previous step.
-
Add an aqueous solution of formaldehyde and stir the mixture at room temperature for several hours.
-
Dilute the reaction mixture with water and filter to separate any solid impurities.
-
Evaporate the filtrate to a smaller volume and allow it to cool.
-
The resulting precipitate is crude Ninhydrin, which can be purified by recrystallization from water.
Characterization of Ninhydrin
The identity and purity of the synthesized Ninhydrin can be confirmed through various analytical techniques.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₆O₄ | [4][8][9] |
| Molar Mass | 178.14 g/mol | [4][8] |
| Appearance | White to light yellow crystalline powder | [4][8] |
| Melting Point | ~250 °C (decomposes) | [4] |
| Solubility | Soluble in water (20 g/L), ethanol, and acetone | [4] |
Spectroscopic Data
| Technique | Key Data |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H stretching (from the hydrate), C=O stretching of the ketone groups, and aromatic C-H and C=C stretching. |
| UV-Visible Spectroscopy | The reaction product with amino acids (Ruhemann's purple) exhibits a maximum absorbance at approximately 570 nm.[3] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of Ninhydrin. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra will confirm the chemical structure, showing signals for the aromatic protons and the carbonyl and hydroxyl-bearing carbons. |
Biological and Chemical Reactivity
The primary application of Ninhydrin in biological contexts is its reaction with amino acids. This reaction is a cornerstone of amino acid analysis.
The Ninhydrin Reaction with Amino Acids
The reaction proceeds in several steps:
-
Ninhydrin, an oxidizing agent, causes the oxidative deamination of the amino acid, producing hydrindantin (the reduced form of ninhydrin), ammonia, and carbon dioxide.
-
The released ammonia then reacts with another molecule of Ninhydrin.
-
This is followed by the condensation of the resulting compound with hydrindantin to form the intensely colored diketohydrin, known as Ruhemann's purple.
This reaction is highly sensitive and can be used for the quantitative analysis of amino acids by spectrophotometry.
Visualizations
Synthesis Workflow of Ninhydrin from 1,3-Indandione
Caption: A flowchart illustrating the synthesis of Ninhydrin via the oxidation of 1,3-indandione.
Reaction of Ninhydrin with Primary Amines
Caption: The reaction pathway of Ninhydrin with a primary amino acid to form Ruhemann's purple.
References
- 1. This compound [drugfuture.com]
- 2. Tetraoxotetrahydronaphthalene dihydrate | C10H8O6 | CID 20977854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Ninhydrin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. Ninhydrin | C9H6O4 | CID 10236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ninhydrin [webbook.nist.gov]
An In-depth Technical Guide on the Early Studies of Naphthalene-1,2,3,4-tetrone Dihydrate (Oxolin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene-1,2,3,4-tetrone dihydrate, also known by its trivial name "Oxolin," is a polycyclic aromatic compound that has garnered interest for its chemical properties and biological activity. Early investigations into this molecule laid the groundwork for understanding its synthesis, reactivity, and potential applications. This technical guide provides a comprehensive overview of the foundational studies on naphthalene-1,2,3,4-tetrone dihydrate, with a focus on its synthesis, characterization, and initial experimental findings.
Chemical and Physical Properties
Naphthalene-1,2,3,4-tetrone, in its anhydrous form, is a member of the tetralin class of compounds where oxo groups replace the hydrogens at positions 1, 2, 3, and 4. The dihydrate form is the subject of early studies, particularly in the context of its use as an active ingredient.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₄O₄·2H₂O | [2] |
| Molecular Weight | 224.17 g/mol | [2] |
| Appearance | Odorless crystalline substance, white or with a creamy or pinkish tinge | [1] |
| Solubility | Freely soluble in water | [1] |
| Synonyms | Oxolin, Oksolin, 1,2,3,4-tetraoxotetralin, 1,2,3,4-Tetraoxo-1,2,3,4-tetrahydronaphthalene dihydrate | [1][2] |
Early Synthesis and Experimental Protocols
A general pathway for the synthesis of tetralone derivatives, which are precursors to more complex structures, is outlined below.
Caption: General Friedel-Crafts approach to tetralone synthesis.
While the specific, detailed protocol for the first synthesis of naphthalene-1,2,3,4-tetrone dihydrate from readily available starting materials remains elusive in the searched literature, the general principles of aromatic chemistry suggest that it likely involved the oxidation of a suitable naphthalene derivative.
Antiviral Studies
A significant aspect of the early research on naphthalene-1,2,3,4-tetrone dihydrate was its investigation as an antiviral agent. Marketed in Russia as "Oxolin ointment," it was used for the prophylaxis of influenza and to treat symptoms of the common cold. The proposed mechanism of action involves the inhibition of the virus's ability to bind to the cell membrane, thereby preventing its entry into the host cell.[1]
Studies on the application of Oxolin in agricultural contexts, such as improving potato seed material by eliminating viral infections in vitro, have also been conducted. These studies explored the optimal concentrations of Oxolin in culture media to maximize the yield of virus-free plants.[1]
Caption: Proposed mechanism of antiviral action of Oxolin.
Quantitative Data from Antiviral Studies on Potato Plants
The following table summarizes the quantitative data from a study on the effect of different concentrations of Oxolin on the yield of uninfected potato plants.
| Potato Variety | Oxolin Concentration (mg/L) | Yield of Uninfected Plants (Number) | Source |
| Liga | 20 | 40.7 | [1] |
| Hussar | 20 | 37.7 | [1] |
| Real | 20 | 37.3 | [1] |
| Aurora | 30 | 40.0 | [1] |
| Real | 30 | 37.3 | [1] |
| Sirenevy tuman | 30 | 34.7 | [1] |
These findings indicate that the optimal concentration of Oxolin for eliminating viral infections in potato plants varies between different varieties.[1]
Experimental Protocol: In Vitro Potato Plant Treatment
The following is a generalized experimental protocol based on the described studies for the use of Oxolin in plant tissue culture to eliminate viruses:
-
Preparation of Culture Medium: A standard Murashige and Skoog (MS) medium is prepared.
-
Addition of Oxolin: Naphthalene-1,2,3,4-tetrone dihydrate (Oxolin) is added to the MS medium at varying concentrations (e.g., 20 mg/L, 30 mg/L, 40 mg/L) during the preparation process. A control medium with no Oxolin is also prepared.
-
Explant Culture: Apical meristems from the desired potato varieties are excised and cultured on the prepared media.
-
Incubation: The cultures are maintained under standard plant tissue culture conditions (e.g., controlled temperature, light, and humidity).
-
Data Collection: The survival rate and the number of regenerated, uninfected micro-plants are recorded for each concentration and potato variety.
-
Analysis: The data is analyzed to determine the optimal concentration of Oxolin for each variety that maximizes the yield of virus-free plants while minimizing phytotoxicity.
Caption: Workflow for in vitro treatment of potato plants with Oxolin.
Conclusion
The early studies of naphthalene-1,2,3,4-tetrone dihydrate, known as Oxolin, primarily focused on its synthesis and its application as a topical antiviral agent. While detailed early synthetic procedures are not widely accessible, the compound's identity and its use in pharmaceutical preparations are documented. The investigation into its antiviral properties, particularly the inhibition of viral binding to host cells, provided a basis for its clinical use. Furthermore, its application in agricultural biotechnology for producing virus-free plant material highlights the broader potential of this molecule. Further research into the historical archives of Russian pharmaceutical and chemical journals may reveal more detailed information about the initial discovery and development of this compound.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. 1,2,3,4-Naphthalenetetrone | C10H4O4 | CID 169137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. RU2014330C1 - Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt - Google Patents [patents.google.com]
An In-depth Technical Guide on the Physicochemical Properties of 1,2,3,4-Tetraoxotetralin Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetraoxotetralin dihydrate, also known by its synonym Oxoline, is a compound of interest in the pharmaceutical field, primarily recognized for its antiviral properties. This technical guide provides a comprehensive overview of its physicochemical properties, drawing from available data. The information is presented to be a valuable resource for researchers and professionals involved in drug development and scientific investigation.
Physicochemical Properties
The quantitative physicochemical data for this compound and its anhydrous parent compound, 1,2,3,4-naphthalenetetrone, are summarized below. It is important to note that while computed data for the dihydrate is available, specific experimental values for properties such as melting point and solubility are not readily found in the public domain.
Identification and Structure
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Oxoline, Oksolin, 1,2,3,4-Naphthalenetetrone dihydrate |
| CAS Number | 34333-95-4 |
| Molecular Formula | C₁₀H₈O₆ |
| Molecular Weight | 224.17 g/mol |
| IUPAC Name | naphthalene-1,2,3,4-tetrone;dihydrate |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=O)C(=O)C2=O.O.O |
Physical and Chemical Properties
| Property | Value | Notes |
| Melting Point | N/A | Experimental data for the dihydrate is not available. |
| Boiling Point | 394.6 °C at 760 mmHg | Data for the anhydrous parent compound. |
| Flash Point | 175 °C | Data for the anhydrous parent compound. |
| Density | 1.538 g/cm³ | Data for the anhydrous parent compound. |
| Vapor Pressure | 1.95E-06 mmHg at 25°C | Data for the anhydrous parent compound. |
| Solubility | N/A | Experimental data for the dihydrate in various solvents is not readily available. |
| Stability | Susceptible to degradation by heat, humidity, and light. | Pharmaceutical formulations require protection from these elements to ensure long-term stability. |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly available in the literature. However, standard methodologies for compounds of this nature can be applied.
Determination of Melting Point
The melting point of a purified sample of this compound can be determined using a standard capillary melting point apparatus.
Methodology:
-
A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting point range.
Determination of Solubility
The solubility of this compound in various solvents (e.g., water, ethanol, DMSO, etc.) can be determined using the equilibrium solubility method.
Methodology:
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Analysis
The stability of this compound can be assessed under various conditions (e.g., temperature, humidity, light) according to ICH guidelines.
Methodology:
-
Samples of the compound are stored in controlled environment chambers under specified conditions of temperature and humidity. For photostability testing, samples are exposed to a defined light source.
-
At predetermined time intervals, aliquots of the samples are withdrawn.
-
The samples are analyzed for the appearance of degradation products and any change in the concentration of the active substance using a stability-indicating HPLC method.
-
Physical properties, such as appearance and moisture content, are also monitored.
Biological Activity and Mechanism of Action
This compound, as the active ingredient in Oxolinic ointment, exhibits antiviral activity against a range of viruses, including influenza virus, herpes simplex virus, and adenovirus.[1][2] Its primary mechanism of action is the inhibition of viral entry into host cells.[1]
General Mechanism of Viral Entry Inhibition
The compound is believed to interact with the viral envelope or capsid proteins, thereby preventing the initial attachment of the virus to the host cell surface receptors. This blockage of the first step in the viral replication cycle effectively neutralizes the virus and prevents infection.
Caption: General mechanism of viral entry inhibition by this compound.
Inhibition of Specific Viruses
The antiviral activity of this compound extends to several common viruses. The following diagrams illustrate the points of inhibition in the entry pathways of influenza, herpes, and adenoviruses.
Influenza virus entry is initiated by the binding of the viral hemagglutinin (HA) protein to sialic acid receptors on the host cell surface.
Caption: Inhibition of influenza virus attachment to host cell receptors.
Herpes simplex virus (HSV) entry involves the interaction of multiple viral glycoproteins (e.g., gC, gD) with host cell surface receptors like heparan sulfate and nectin-1.
Caption: Inhibition of herpes simplex virus attachment to host cell receptors.
Adenovirus entry is mediated by the binding of its fiber knob protein to the coxsackie-adenovirus receptor (CAR) on the host cell surface.
Caption: Inhibition of adenovirus attachment to the CAR receptor on host cells.
Conclusion
This compound is a compound with established antiviral activity, functioning as a viral entry inhibitor. While comprehensive experimental data on some of its physicochemical properties remain elusive, this guide consolidates the available information to provide a foundational understanding for research and development purposes. The outlined experimental protocols offer a starting point for the further characterization of this molecule. The visualization of its mechanism of action against key viruses provides a clear conceptual framework for its antiviral function. Further investigation is warranted to fully elucidate the experimental physicochemical profile of this compound and to explore its full therapeutic potential.
References
An In-depth Technical Guide to 1,2,3,4-Tetraoxotetralin Dihydrate (Oxoline)
Executive Summary
This technical guide provides a comprehensive overview of 1,2,3,4-Tetraoxotetralin dihydrate, a compound with a notable history in antiviral research and application. Also known by its synonym Oxoline, this molecule was first developed in the Soviet Union and has been used as a topical antiviral agent. This document collates the available scientific information regarding its discovery, historical context, physicochemical properties, synthesis, and proposed mechanism of action. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who are interested in the history and properties of antiviral compounds.
Introduction and Historical Context
This compound, widely known as Oxoline (Оксолин), is a synthetic compound with a history rooted in Soviet-era antiviral research.
Discovery and Development
The development of Oxoline was a result of the pioneering work in antiviral chemotherapy led by Grigory Nikolaevich Pershin.[1] Research into the compound's properties was conducted throughout the 1970s at the All-Union Scientific Research Institute of Influenza in the USSR.[2] In 1970, Oxoline and its ointment formulation were officially registered as medicinal products in the Russian Soviet Federative Socialist Republic (RSFSR), with the registration numbers 70/728/1 and 70/728/2.[2]
Early studies in 1969 at the Lviv Research Institute of Epidemiology and Microbiology, as well as by the Central Sanitary and Epidemiological Station of the USSR Ministry of Health, indicated that Oxoline possessed prophylactic efficacy against influenza and other viral infections.[2] These findings led to its widespread use as a topical nasal ointment for the prevention of respiratory viral illnesses.
Physicochemical Properties
This compound is a white to creamy-white crystalline powder.[2] It is known to be readily soluble in water; however, its aqueous solutions are unstable and are prone to darkening in alkaline conditions.[2] The dihydrate form is the preferred state for its use in pharmaceutical preparations.[2]
While specific quantitative data for the dihydrate is not consistently available across common chemical databases, the properties of the closely related anhydrous form (naphthalene-1,2,3,4-tetrone) and the parent compound (naphthalene) are provided below for reference.
| Property | Value (Anhydrous Form) | Value (Dihydrate Form) | Reference |
| Molecular Formula | C₁₀H₄O₄ | C₁₀H₄O₄·2H₂O | [3] |
| Molecular Weight | 188.14 g/mol | 224.17 g/mol | [3] |
| CAS Number | 30266-58-1 | 34333-95-4 | [3][4] |
| Appearance | - | White to creamy-white crystalline powder | [2] |
| Solubility in Water | - | Readily soluble | [2] |
| Boiling Point | 394.6 °C at 760 mmHg | Not Available | [4] |
| Density | 1.538 g/cm³ | Not Available | [4] |
| Flash Point | 175 °C | Not Available | [4] |
Synthesis and Experimental Protocols
A plausible synthetic pathway involves the oxidation of a tetrahydronaphthalene precursor. The general workflow for such a chemical synthesis is outlined below.
General Experimental Protocol for Oxidation of 1,2,3,4-Tetrahydronaphthalene (Illustrative)
Disclaimer: This is an illustrative protocol based on general organic chemistry principles and not from a verified specific synthesis of Oxoline.
-
Dissolution: Dissolve 1,2,3,4-tetrahydronaphthalene in a suitable solvent system, such as a mixture of an organic solvent and water, to facilitate the reaction with the oxidizing agent.
-
Oxidation: Add a strong oxidizing agent, such as potassium permanganate (KMnO₄), to the solution. The reaction is typically carried out under controlled temperature conditions. The progress of the reaction can be monitored by observing the disappearance of the purple color of the permanganate.
-
Workup: Once the reaction is complete, the manganese dioxide byproduct is removed by filtration. The filtrate is then neutralized with a suitable acid.
-
Isolation of Anhydrous Product: The aqueous solution is extracted with an organic solvent. The organic layers are combined, dried, and the solvent is evaporated to yield the crude anhydrous product, naphthalene-1,2,3,4-tetrone.
-
Hydration: The anhydrous product is then recrystallized from water to form the dihydrate.
-
Purification: The resulting crystals of this compound are collected by filtration, washed with cold water, and dried.
Mechanism of Action and Biological Activity
The primary application of this compound has been as a topical antiviral agent.
Proposed Antiviral Mechanism
It is proposed that Oxoline exerts a direct virucidal effect on viruses, particularly the influenza virus, upon contact.[6] The mechanism is thought to involve the inactivation of the virus, thereby preventing its ability to infect host cells. Additionally, it is suggested that the compound can inhibit viral replication within the host cells.[6] The broad antiviral activity is reported to include activity against Herpes simplex, adenoviruses, and the viruses responsible for infectious warts and molluscum contagiosum.[6]
It is important to note that while Oxoline has a long history of use, its efficacy has not been substantiated by modern, large-scale, randomized controlled trials.
The proposed interaction of Oxoline with a virus particle can be visualized as a direct action on the virus, preventing its entry into host cells.
Applications and Usage
The primary application of this compound has been in the form of a topical ointment.
-
Prophylaxis of Viral Infections: A 0.25% nasal ointment has been widely used for the prevention of influenza and other acute respiratory viral infections.[2]
-
Treatment of Viral Dermatoses: A 3% ointment has been used for the treatment of various skin conditions caused by viruses, such as warts and molluscum contagiosum.[2]
-
Ophthalmic Applications: It has also been used in the treatment of viral eye infections like adenoviral keratoconjunctivitis.
Conclusion
This compound, or Oxoline, represents a significant chapter in the history of antiviral drug development, particularly within the Soviet Union. Its long-standing use as a topical prophylactic and therapeutic agent for a variety of viral infections highlights the early efforts in the field of antiviral chemotherapy. While its clinical efficacy awaits validation by contemporary research standards, its history and proposed mechanism of action provide valuable insights for researchers and professionals in the ongoing search for novel antiviral agents. Further investigation into its synthesis and biological activity could yet reveal new applications for this historical compound.
References
- 1. rusclinic.ru [rusclinic.ru]
- 2. Оксолин — Википедия [ru.wikipedia.org]
- 3. Cas 34333-95-4,1,2,3,4-TETRAOXO-1,2,3,4-TETRAHYDRONAPHTHALENE DIHYDRATE | lookchem [lookchem.com]
- 4. Cas 30266-58-1,1,2,3,4-TETRAOXO-1,2,3,4-TETRAHYDRONAPHTHALENE DIHYDRATE | lookchem [lookchem.com]
- 5. Химиотерапия вирусных инфекций: Авторы : Г.Н. Першин и Н.С. Богданова - Grigoriĭ Nikolaevich Pershin - Google Книги [books.google.bg]
- 6. Оксолин - Wikiwand [wikiwand.com]
A Technical Guide to the Spectroscopic Analysis of 1,2,3,4-Tetraoxotetralin Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract: 1,2,3,4-Tetraoxotetralin dihydrate, a derivative of tetralin, presents a unique structure for spectroscopic investigation due to its combination of an aromatic ring, multiple ketone functionalities, and water of hydration.[1][2] This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound using various analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Due to the limited availability of specific experimental data for this compound in the public domain, this paper establishes a theoretical framework based on the known chemical structure and data from analogous compounds. Detailed hypothetical experimental protocols are provided to guide researchers in their analytical endeavors.
Chemical Structure and Properties
This compound is a hydrated form of naphthalene-1,2,3,4-tetrone.[1][2] The presence of four ketone groups on the saturated portion of the tetralin ring system, adjacent to the aromatic ring, dictates its chemical and spectroscopic behavior. The dihydrate nature indicates the presence of two water molecules associated with each molecule of the tetraoxotetralin.
Molecular Formula: C₁₀H₄O₄·2H₂O
Chemical Structure:
Caption: Chemical structure of this compound.
Spectroscopic Analysis Workflow
A general workflow for the comprehensive spectroscopic analysis of this compound is outlined below. This multi-technique approach ensures a thorough characterization of the molecule's structure and purity.
Caption: A typical workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Expected Chemical Shifts:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.5 - 8.5 | Multiplet |
| Water-H (from dihydrate) | Variable (broad singlet, depends on solvent and concentration) | Singlet |
The aromatic protons are expected to appear in the downfield region due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nature of the adjacent ketone groups. The protons of the water molecules of hydration will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, temperature, and concentration.
¹³C NMR Spectroscopy
Expected Chemical Shifts:
| Carbon Atoms | Expected Chemical Shift (δ, ppm) |
| Carbonyl-C (C=O) | 180 - 200 |
| Aromatic-C | 120 - 150 |
The four carbonyl carbons are expected to resonate at very low field (downfield) due to the strong deshielding effect of the oxygen atoms. The aromatic carbons will appear in their characteristic region. Due to the symmetry of the substituted ring, fewer than six aromatic signals may be observed.
Experimental Protocol (Hypothetical)
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in less polar solvents). The choice of solvent is critical to avoid exchange of the hydrate protons with solvent protons.
-
Instrumentation: Utilize a 300-500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (water of hydration) | 3200 - 3500 | Broad, Strong |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |
| C=O Stretch (ketone) | 1680 - 1750 | Strong, Sharp |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |
The IR spectrum is expected to be dominated by a very strong and broad absorption band in the high-frequency region, characteristic of the O-H stretching vibrations of the water molecules.[3] A strong, sharp peak in the carbonyl region will be indicative of the four C=O groups. The presence of multiple, closely spaced carbonyl absorptions may occur due to vibrational coupling. Aromatic C-H and C=C stretching bands will also be present.
Experimental Protocol (Hypothetical)
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.
Expected Absorption Maxima (λmax):
| Electronic Transition | Expected λmax (nm) |
| π → π* (aromatic system) | 240 - 280 |
| n → π* (carbonyl groups) | 300 - 350 |
The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic ring and n → π* transitions of the carbonyl groups.[4] The conjugation of the carbonyl groups with the aromatic ring will likely cause a bathochromic (red) shift of these absorptions compared to non-conjugated systems.
Experimental Protocol (Hypothetical)
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Scan a range of wavelengths, typically from 200 to 800 nm.
-
-
Data Processing: The instrument's software will plot absorbance versus wavelength. The wavelength of maximum absorbance (λmax) should be identified.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which can aid in structural elucidation.
Expected Mass-to-Charge Ratios (m/z):
| Ion | Expected m/z |
| [M+H]⁺ (Molecular ion + proton) | 225.04 (for C₁₀H₈O₆ + H) |
| [M-H₂O+H]⁺ (Loss of one water molecule) | 207.03 |
| [M-2H₂O+H]⁺ (Loss of two water molecules) | 189.02 (for C₁₀H₄O₄ + H) |
In a typical soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is often observed. For the dihydrate, this would correspond to the mass of C₁₀H₄O₄ plus two water molecules. It is also common for hydrated compounds to lose water molecules in the mass spectrometer, leading to peaks corresponding to the loss of one or both water molecules. The anhydrous molecule (C₁₀H₄O₄) has a molecular weight of 188.14 g/mol .[2]
Experimental Protocol (Hypothetical)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire mass spectra in positive ion mode.
-
The mass range should be set to scan from approximately m/z 50 to 500.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.
Conclusion
The spectroscopic analysis of this compound, while not extensively documented, can be approached systematically using a combination of NMR, IR, UV-Vis, and Mass Spectrometry. The expected spectral data, derived from its chemical structure, provide a solid foundation for its characterization. The hypothetical experimental protocols outlined in this guide offer a practical starting point for researchers investigating this and related compounds. The synergistic use of these techniques will enable unambiguous structural elucidation and purity assessment, which are critical for its potential applications in research and development.
References
An In-depth Technical Guide on the Chemical Properties of CAS Number 34333-95-4
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research professionals. All laboratory work should be conducted under appropriate safety protocols. The information contained herein is based on publicly available data, and while efforts have been made to ensure accuracy, it is not exhaustive.
Executive Summary
This technical guide provides a detailed overview of the chemical properties of the compound associated with CAS number 34333-95-4. Following a thorough review of chemical databases and scientific literature, this CAS number has been definitively identified as Naphthalene-1,2,3,4-tetraone dihydrate . This document outlines its chemical and physical properties, available (though limited) experimental context, and potential, though not extensively documented, biological significance. All quantitative data has been summarized in tabular format for clarity, and conceptual workflows are visualized using Graphviz diagrams. It is important to note that detailed experimental protocols and specific biological signaling pathways for this compound are not well-documented in publicly accessible literature.
Chemical Identification and Physical Properties
Naphthalene-1,2,3,4-tetraone dihydrate is a polycyclic aromatic ketone. The presence of two water molecules in its hydrated form can influence its physical and chemical characteristics, such as stability and solubility.[1]
Table 1: Chemical Identifiers for CAS 34333-95-4
| Identifier | Value |
| CAS Number | 34333-95-4 |
| IUPAC Name | naphthalene-1,2,3,4-tetrone;dihydrate |
| Synonyms | 1,2,3,4-TETRAOXO-1,2,3,4-TETRAHYDRONAPHTHALENE DIHYDRATE, Oxoline, Naphthalin-1,2,3,4-tetraon,Dihydrat[1] |
| Molecular Formula | C₁₀H₈O₆ (dihydrate); C₁₀H₄O₄ (anhydrous)[2][3] |
| Molecular Weight | 224.17 g/mol [3] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=O)C(=O)C2=O.O.O |
| InChI Key | NKRMZXUUEFKLGL-UHFFFAOYSA-N |
Table 2: Physical and Chemical Properties of Naphthalene-1,2,3,4-tetraone dihydrate
| Property | Value | Source |
| Appearance | White to slightly yellow-orange crystalline powder | [1] |
| Purity | ≥95% - ≥98% (as commercially available) | [2][4] |
| Melting Point | Not Available | [1] |
| Boiling Point | Not Available | [1] |
| Solubility | Not Available | [1] |
| Storage | Sealed in dry, 2-8°C | [2] |
Experimental Protocols and Synthesis
Caption: Conceptual synthesis pathway for a tetrasubstituted naphthalene core.
Biological Activity and Potential Signaling Pathways
The biological activity of Naphthalene-1,2,3,4-tetraone dihydrate is not extensively documented. The synonym "Oxoline" is associated with some historical use as an antiviral agent, though the mechanism is not well-defined. The anhydrous parent compound, Naphthalene-1,2,3,4-tetrone, is noted as a "geroprotector" in the PubChem database, suggesting a role in aging-related processes.[6]
Naphthoquinone derivatives, a class to which this compound belongs, are known to exert biological effects through various mechanisms, often involving the generation of reactive oxygen species (ROS) and interference with cellular redox systems.[7] While no specific signaling pathway has been elucidated for CAS 34333-95-4, a generalized potential mechanism of action for naphthoquinones is their interaction with proteins like Keap1, which is a key regulator of the cellular antioxidant response.[8]
Caption: Postulated signaling pathway for naphthoquinones via Keap1-Nrf2.
This diagram illustrates a potential mechanism of action based on the activity of related naphthoquinone compounds and should be considered hypothetical for Naphthalene-1,2,3,4-tetraone dihydrate pending specific research.
Applications in Research and Development
Given its structure, Naphthalene-1,2,3,4-tetraone dihydrate is primarily of interest as:
-
A building block in organic synthesis for creating more complex molecules.[1]
-
A potential precursor for pharmaceuticals and agrochemicals .[1]
-
A research tool for studying the biological activities of naphthoquinones , particularly in the context of anticancer and antimicrobial research.[7][8]
Safety and Handling
A comprehensive Safety Data Sheet (SDS) for CAS 34333-95-4 was not found in the public domain. Standard laboratory precautions for handling fine chemical powders should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.
Conclusion
CAS number 34333-95-4 corresponds to Naphthalene-1,2,3,4-tetraone dihydrate. While its basic chemical identifiers are well-established, there is a notable lack of in-depth, publicly available data regarding its specific physical properties, detailed experimental protocols, and confirmed biological mechanisms of action. Its structural class suggests potential for further investigation in medicinal chemistry and materials science. Researchers are advised to proceed with the understanding that this is a relatively under-characterized compound.
References
- 1. Cas 34333-95-4,1,2,3,4-TETRAOXO-1,2,3,4-TETRAHYDRONAPHTHALENE DIHYDRATE | lookchem [lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. BJOC - Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides [beilstein-journals.org]
- 6. 1,2,3,4-Naphthalenetetrone | C10H4O4 | CID 169137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review [mdpi.com]
- 8. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Molecular Architecture of 1,2,3,4-Tetraoxotetralin Dihydrate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: 1,2,3,4-Tetraoxotetralin dihydrate, a derivative of naphthalene, presents a compelling subject for chemical and pharmaceutical research. This technical guide serves to consolidate the current publicly available information on its molecular structure and properties. Despite its well-defined chemical identity, a comprehensive experimental characterization of its three-dimensional structure and spectroscopic profile remains elusive in published literature. This document outlines the known chemical data and highlights the significant gaps in experimental knowledge, thereby underscoring opportunities for future research in its synthesis, characterization, and potential applications.
Chemical Identity and Molecular Formula
This compound is registered under the CAS number 34333-95-4. Its molecular formula is C₁₀H₄O₄·2H₂O, which corresponds to the hydrated form of naphthalene-1,2,3,4-tetrone.[1] The anhydrous form, 1,2,3,4-naphthalenetetrone, has the molecular formula C₁₀H₄O₄.[2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | naphthalene-1,2,3,4-tetrone;dihydrate |
| Synonyms | 1,2,3,4-Naphthalenetetrone dihydrate, Oxoline dihydrate |
| CAS Number | 34333-95-4 |
| Molecular Formula | C₁₀H₈O₆ (including water of hydration) |
| SMILES | C1=CC=C2C(=C1)C(=O)C(=O)C(=O)C2=O.O.O |
| InChI | InChI=1S/C10H4O4.2H2O/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13;;/h1-4H;2*1H2 |
Molecular Structure: A Call for Experimental Elucidation
A definitive experimental determination of the three-dimensional molecular structure of this compound through techniques such as single-crystal X-ray diffraction is not currently available in the public domain. Searches of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield any entries for this specific compound.
The absence of crystallographic data means that precise, experimentally determined quantitative information, such as bond lengths, bond angles, and unit cell parameters, cannot be provided at this time. Such data is critical for a deep understanding of the molecule's conformation, intermolecular interactions (including the role of the water molecules in the crystal lattice), and potential polymorphic forms.
Caption: Hypothetical hydrogen bonding in this compound.
Spectroscopic Properties: An Uncharacterized Profile
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be invaluable for elucidating the proton and carbon framework of the molecule. The chemical shifts and coupling constants would confirm the connectivity of the atoms and provide information about the symmetry of the molecule in solution.
-
Infrared Spectroscopy: An IR spectrum would reveal the characteristic vibrational frequencies of the functional groups present, most notably the carbonyl (C=O) groups and the O-H stretches from the water of hydration. The positions and shapes of these bands would offer clues about the strength of the carbonyl bonds and the nature of the hydrogen bonding within the crystal structure.
Synthesis and Experimental Protocols: A Need for Publication
A detailed, peer-reviewed experimental protocol for the synthesis of this compound could not be located in the public domain. While general synthetic routes to related naphthalenetetraone derivatives may exist, a specific and reproducible methodology for this dihydrate, including reaction conditions, purification techniques, and characterization of the final product, is required for further research.
Caption: A generalized, hypothetical workflow for the synthesis of the title compound.
Future Outlook and Research Opportunities
The significant lack of experimental data for this compound presents a clear opportunity for foundational chemical research. The synthesis and full characterization of this compound would be a valuable contribution to the chemical sciences. Key areas for future investigation include:
-
Synthesis and Purification: Development of a robust and scalable synthetic protocol.
-
Crystallography: Growth of single crystals suitable for X-ray diffraction to determine the precise three-dimensional structure.
-
Spectroscopy: Comprehensive NMR and IR analysis to build a complete spectroscopic profile.
-
Computational Modeling: Theoretical studies to complement experimental findings and predict properties.
-
Biological Screening: Investigation of its potential biological activities, given the pharmacological relevance of other quinone-containing compounds.
References
Navigating the Stability and Storage of Naphthalene-1,2,3,4-tetrone Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known stability and storage conditions for naphthalene-1,2,3,4-tetrone dihydrate. Aimed at professionals in research and drug development, this document synthesizes available data to ensure the integrity and proper handling of this compound. While specific quantitative stability data under various conditions remains limited in publicly accessible literature, this guide outlines best practices based on general chemical principles and information available for related compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of naphthalene-1,2,3,4-tetrone and its dihydrate form is presented in Table 1. The presence of two water molecules in the dihydrate form can influence its solubility and stability.
Table 1: Chemical and Physical Properties of Naphthalene-1,2,3,4-tetrone and its Dihydrate
| Property | Naphthalene-1,2,3,4-tetrone | Naphthalene-1,2,3,4-tetrone Dihydrate |
| CAS Number | 30266-58-1 | 34333-95-4 |
| Molecular Formula | C₁₀H₄O₄ | C₁₀H₄O₄·2H₂O |
| Molecular Weight | 188.14 g/mol | 224.17 g/mol |
| Appearance | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
Stability Profile and Degradation
Detailed stability studies on naphthalene-1,2,3,4-tetrone dihydrate are not extensively reported. However, based on the chemistry of related polycyclic aromatic hydrocarbons and compounds with multiple ketone groups, several factors can be expected to influence its stability.
Potential Degradation Pathways:
-
Hydrolysis: The presence of multiple carbonyl groups may render the molecule susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Oxidation: As with many organic compounds, oxidation can be a concern, potentially leading to ring-opening or other structural changes.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation in aromatic compounds.
-
Thermal Decomposition: Elevated temperatures may lead to decomposition.
The anaerobic degradation of related compounds like naphthalene has been studied, proceeding through the formation of 2-naphthoic acid. While the conditions are specific (anaerobic, sulfate-reducing), this suggests that the naphthalene ring system can be a site of metabolic transformation.
Recommended Storage Conditions
Based on supplier recommendations and general best practices for storing sensitive organic compounds, the following storage conditions are advised for naphthalene-1,2,3,4-tetrone dihydrate:
Table 2: Recommended Storage Conditions for Naphthalene-1,2,3,4-tetrone Dihydrate
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerator) | To minimize thermal degradation and potential loss of hydrate water. |
| Light | Protect from light | To prevent photodegradation. Use of amber vials or storage in the dark is recommended. |
| Atmosphere | Store in a well-sealed container | To protect from moisture and atmospheric contaminants. |
| Inert Gas | Consider storage under an inert atmosphere (e.g., argon or nitrogen) | To minimize oxidative degradation, especially for long-term storage. |
| Location | Cool, dry, and well-ventilated area | To ensure general stability and safety. |
Experimental Protocols
General Synthesis Approach for Related Naphthalene Scaffolds
The synthesis of a 1,2,3,4-tetracarbonyl derivatized naphthalene core has been achieved through a cycloaddition reaction. This approach could potentially be adapted for the synthesis of naphthalene-1,2,3,4-tetrone. A generalized workflow is as follows:
Forced Degradation Study Protocol (General)
Forced degradation studies are essential to understand the intrinsic stability of a compound. A general protocol to assess the stability of naphthalene-1,2,3,4-tetrone dihydrate would involve the following steps:
-
Sample Preparation: Prepare solutions of the compound in a suitable solvent system.
-
Stress Conditions: Expose the solutions to various stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Heat the solid compound and a solution at a high temperature (e.g., 80°C) for a defined period.
-
Photostability: Expose the solid compound and a solution to UV and visible light as per ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples and analyze them using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Evaluation: Quantify the amount of the parent compound remaining and identify and quantify any degradation products.
Conclusion
While specific, in-depth stability data for naphthalene-1,2,3,4-tetrone dihydrate is not widely published, this guide provides a framework for its proper storage and handling based on available information and general chemical principles. For critical applications, it is strongly recommended that researchers conduct their own stability studies to determine the compound's behavior under their specific experimental and storage conditions. The development of a validated, stability-indicating analytical method is a crucial first step in this process.
Theoretical Studies on 1,2,3,4-Tetraoxotetralin Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of 1,2,3,4-Tetraoxotetralin dihydrate, also known as naphthalen-1,2,3,4-tetrone dihydrate. Due to a notable scarcity of theoretical and computational studies directly addressing this molecule, this document synthesizes the available physicochemical data and proposes a detailed experimental protocol for its synthesis and characterization based on established methods for analogous polycyclic ketones. This guide aims to serve as a foundational resource for researchers interested in the further investigation of this compound, highlighting key data points and outlining a practical approach for its laboratory preparation and analysis. All quantitative data is presented in structured tables for clarity, and a logical workflow for its synthesis and characterization is provided.
Introduction
This compound is a polycyclic ketone that has potential applications as a pharmaceutical intermediate and in broader chemical research.[1] Its structure, featuring a tetracarbonyl system on a tetralin framework, suggests unique electronic properties and reactivity that warrant further investigation. Despite its potential, a thorough review of the existing scientific literature reveals a significant gap in theoretical and computational data for this specific dihydrate. Furthermore, information regarding its involvement in biological signaling pathways is currently unavailable.
This guide collates the known physicochemical properties of both the anhydrous and dihydrated forms of 1,2,3,4-Tetraoxotetralin. In the absence of direct experimental protocols, a plausible and detailed methodology for its synthesis and characterization is presented, drawing from established synthetic strategies for related naphthalenetetrones and general analytical techniques for polycyclic ketones.
Physicochemical Properties
The following tables summarize the available quantitative data for 1,2,3,4-Tetraoxotetralin and its dihydrate form.
Table 1: Properties of 1,2,3,4-Tetraoxotetralin (Anhydrous)
| Property | Value | Reference |
| Molecular Formula | C₁₀H₄O₄ | [1] |
| Molecular Weight | 188.14 g/mol | [1] |
| Boiling Point | 394.6 °C at 760 mmHg | [1] |
| Flash Point | 175 °C | [1] |
| Density | 1.538 g/cm³ | [1] |
| Vapor Pressure | 1.95E-06 mmHg at 25°C | [1] |
| Refractive Index | 1.631 | [1] |
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₄O₄·2H₂O |
| Molecular Weight | 224.17 g/mol |
| Appearance | White crystalline solid |
Proposed Experimental Protocol
The following is a proposed experimental protocol for the synthesis and characterization of this compound. This protocol is based on analogous synthetic methods for related polycyclic aromatic compounds and standard characterization techniques for ketones.
Synthesis: [2+2+2] Cycloaddition Approach
This proposed synthesis is adapted from a method used to create a 1,2,3,4-tetracarbonyl pattern on a naphthalene core.[2]
Objective: To synthesize 1,2,3,4-Tetraoxotetralin from a suitable aryne precursor and a dienophile.
Materials:
-
Aryne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate)
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Cesium fluoride (CsF)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Acetonitrile (anhydrous)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Cycloaddition Reaction: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryne precursor and 2 equivalents of dimethyl acetylenedicarboxylate (DMAD) in anhydrous acetonitrile.
-
Add cesium fluoride (CsF) and the palladium catalyst to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tetraester product.
-
Hydrolysis: Dissolve the crude tetraester in a mixture of THF and water.
-
Add an excess of sodium hydroxide (NaOH) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with hydrochloric acid (HCl) to precipitate the tetracarboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Oxidative Decarboxylation (Hypothetical Step): The conversion of the tetracarboxylic acid to the desired 1,2,3,4-Tetraoxotetralin would require a suitable oxidative decarboxylation method. This step needs further experimental investigation.
-
Hydration: The final product, 1,2,3,4-Tetraoxotetralin, can be crystallized from an aqueous solvent mixture to yield the dihydrate form.
Characterization
Objective: To confirm the identity and purity of the synthesized this compound.
Methods:
-
Melting Point Determination: Determine the melting point of the crystalline product and compare it with any available literature values.
-
Infrared (IR) Spectroscopy: Acquire an IR spectrum of the product. Look for characteristic strong absorption bands for the C=O stretching of the ketone groups (typically in the range of 1650-1750 cm⁻¹) and a broad absorption band for the O-H stretching of the water of hydration (typically in the range of 3200-3500 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Acquire a ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should show signals corresponding to the aromatic protons of the naphthalene ring system and a signal for the water protons.
-
¹³C NMR: Acquire a ¹³C NMR spectrum. The spectrum should show characteristic signals for the carbonyl carbons (typically in the range of 180-220 ppm) and the aromatic carbons.
-
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula of the compound (C₁₀H₄O₄·2H₂O).
-
Elemental Analysis: Perform elemental analysis to determine the percentage composition of Carbon, Hydrogen, and Oxygen, and to confirm the presence of the two water molecules of hydration.
-
X-ray Crystallography: If suitable single crystals can be obtained, X-ray crystallography can provide the definitive structure of the molecule, including the arrangement of the water molecules in the crystal lattice.
Visualization of Experimental Workflow
The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.
Caption: Proposed experimental workflow for the synthesis and characterization of this compound.
Signaling Pathways and Biological Activity
A comprehensive search of the scientific literature did not yield any studies describing the interaction of this compound with any biological signaling pathways. While some naphthalene derivatives have been reported to exhibit biological activities, there is no specific information available for the title compound.[3][4] This represents a significant knowledge gap and a potential area for future research, particularly given its classification as a potential pharmaceutical intermediate.
Conclusion
This compound remains a compound of interest with a notable lack of in-depth theoretical and biological studies. This guide has consolidated the available physicochemical data and presented a detailed, albeit hypothetical, experimental protocol for its synthesis and characterization. The proposed workflow provides a clear and logical path for researchers to produce and verify this compound in a laboratory setting. The absence of information on its biological activity and signaling pathway interactions underscores a significant opportunity for future research. It is hoped that this technical guide will serve as a valuable starting point for scientists and researchers in the fields of chemistry and drug development to further explore the properties and potential applications of this intriguing molecule.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. BJOC - Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides [beilstein-journals.org]
- 3. CN114524717A - 1,2,3, 4-tetrahydronaphthalene derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 4. RU2014330C1 - Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for 1,2,3,4-Tetraoxotetralin Dihydrate (Oxoline)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetraoxotetralin dihydrate, commonly known as Oxoline, is a synthetic compound with established antiviral properties. It is the active pharmaceutical ingredient in topical preparations, most notably "Oxolinic Ointment," which has been utilized for the prophylaxis and treatment of viral respiratory infections, particularly influenza. This document provides a summary of its known antiviral activity, mechanism of action, and detailed protocols for in vitro evaluation.
Chemical Information:
| Property | Value |
| IUPAC Name | naphthalene-1,2,3,4-tetrone;dihydrate[1] |
| Synonyms | Oxoline, Dioxotetrahydroxytetrahydronaphthalene, Tetraoxotetrahydronaphthalene dihydrate[1] |
| CAS Number | 34333-95-4[1] |
| Molecular Formula | C₁₀H₈O₆[1] |
| Molecular Weight | 224.17 g/mol |
Mechanism of Action
The primary antiviral mechanism of this compound is the inhibition of viral entry into host cells. It is believed to act by blocking the binding sites of the virus on the surface of the cell membrane, thereby preventing viral attachment and subsequent replication within the cell.[2][3] This virucidal action has been demonstrated against various viruses, including influenza A and B, Herpes simplex, and adenoviruses.[2][3]
Antiviral Activity
In vitro studies have demonstrated the inhibitory effects of this compound against influenza virus.
| Virus Strain | Cell Line | Concentration | Effect | Reference |
| Influenza Virus | Diploid human embryo lung cells | 10 µg/mL | Complete suppression of viral reproduction. | [3] |
| Influenza A/APR-8 (H1N1) | Not specified (in vitro contact) | 10 µg/mL | Complete suppression of infectious properties of 1 LD₁₀₀ of the virus. | [4] |
| Influenza A/APR-8 (H1N1) | Not specified (in vitro contact) | 100 µg/mL | Complete suppression of infectious properties of 10 LD₁₀₀ of the virus. | [4] |
Experimental Protocols
The following are detailed protocols for evaluating the in vitro antiviral activity of this compound against influenza virus.
Protocol 1: Virus Yield Reduction Assay
This assay determines the concentration of the compound required to reduce the production of infectious virus particles in cell culture.
Materials:
-
This compound
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/PR/8/34 H1N1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Cell Culture:
-
Culture MDCK cells in DMEM supplemented with 10% FBS.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Resuspend cells in fresh medium and count.
-
Seed 96-well plates with MDCK cells at a density of 2 x 10⁴ cells/well and incubate overnight to form a monolayer.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions of the stock solution in serum-free DMEM to obtain a range of test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
-
Infection and Treatment:
-
Wash the MDCK cell monolayers twice with serum-free DMEM.
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01 in serum-free DMEM for 1 hour at 37°C.
-
After the adsorption period, remove the virus inoculum and wash the cells twice with serum-free DMEM.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
-
Virus Titration (TCID₅₀ Assay):
-
At the end of the incubation period, collect the supernatants from each well.
-
Perform 10-fold serial dilutions of the supernatants in serum-free DMEM.
-
In a new 96-well plate with fresh MDCK cell monolayers, add 100 µL of each dilution to 8 replicate wells.
-
Incubate for 3-5 days and observe for cytopathic effect (CPE).
-
Calculate the 50% tissue culture infectious dose (TCID₅₀) for each sample using the Reed-Muench method.
-
-
Data Analysis:
-
Determine the percent inhibition of virus yield for each compound concentration compared to the virus control.
-
Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that reduces the virus titer by 50%.
-
Protocol 2: Plaque Reduction Assay
This assay measures the ability of the compound to inhibit the formation of viral plaques, which represent areas of cell death caused by viral replication.
Materials:
-
Same as Protocol 1, with the addition of:
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well cell culture plates
Procedure:
-
Cell Culture:
-
Seed 6-well plates with MDCK cells at a density that will form a confluent monolayer overnight.
-
-
Infection and Treatment:
-
Wash the MDCK cell monolayers twice with serum-free DMEM.
-
Infect the cells with a dilution of influenza virus that will produce 50-100 plaques per well for 1 hour at 37°C.
-
During the virus adsorption, prepare the overlay medium containing different concentrations of this compound.
-
After adsorption, remove the virus inoculum.
-
Add 2 mL of the overlay medium with the test compound to each well.
-
Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-3 days).
-
-
Plaque Visualization and Counting:
-
Fix the cells with 4% formaldehyde for 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the 50% inhibitory concentration (IC₅₀), the concentration of the compound that reduces the number of plaques by 50%.
-
Signaling Pathways and Experimental Workflows
Currently, there is a lack of published data on the specific cellular signaling pathways modulated by this compound. The primary mechanism of action is understood to be extracellular, preventing virus-cell interaction.
Experimental Workflow for Antiviral Screening
Caption: Workflow for in vitro antiviral screening of this compound.
Proposed Mechanism of Action
Caption: Proposed mechanism of action of this compound.
References
Application Notes and Protocols: 1,2,3,4-Tetraoxotetralin Dihydrate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetraoxotetralin dihydrate, also known as naphthalene-1,2,3,4-tetrone dihydrate, is a versatile building block in organic synthesis. Its highly electrophilic nature, owing to the four carbonyl groups, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly quinoxaline derivatives. These derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of benzo[g]quinoxaline-5,10-diones.
Application: Synthesis of Benzo[g]quinoxaline-5,10-diones
A primary application of this compound is in the synthesis of benzo[g]quinoxaline-5,10-diones through a condensation reaction with aromatic diamines. This reaction provides a straightforward route to complex heterocyclic systems that are scaffolds for various functional molecules.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of benzo[g]quinoxaline-5,10-dione.
This condensation reaction is a classical and efficient method for the formation of the quinoxaline ring system. The reaction typically proceeds under mild conditions and can be adapted to produce a variety of substituted benzo[g]quinoxaline-5,10-diones by using different substituted aromatic diamines.
Experimental Protocols
The following protocols are based on established methods for the synthesis of quinoxaline derivatives from 1,2-dicarbonyl compounds and aromatic diamines.
Protocol 1: Synthesis of 6,7-Dimethylbenzo[g]quinoxaline-5,10-dione
This protocol describes the synthesis of a substituted benzo[g]quinoxaline-5,10-dione, which is a useful intermediate for the preparation of more complex molecules, including those with potential applications in cancer therapy.
Materials:
-
This compound
-
4,5-Dimethylbenzene-1,2-diamine
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of glacial acetic acid.
-
To this solution, add a solution of 4,5-dimethylbenzene-1,2-diamine (1.0 eq) in ethanol.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.
Protocol 2: General Synthesis of Benzo[g]quinoxaline-5,10-dione Derivatives
This general protocol can be adapted for the synthesis of various benzo[g]quinoxaline-5,10-dione derivatives by using different substituted ortho-phenylenediamines.
Materials:
-
This compound
-
Substituted o-phenylenediamine (e.g., o-phenylenediamine, 4-chloro-1,2-phenylenediamine, etc.)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted o-phenylenediamine (1.0 eq) to the suspension.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 1-3 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.
-
Isolate the product by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of benzo[g]quinoxaline-5,10-dione derivatives. Please note that specific yields can vary depending on the purity of the starting materials and the specific reaction conditions used.
| Product | Diamine Reactant | Solvent | Reaction Time (h) | Typical Yield (%) |
| Benzo[g]quinoxaline-5,10-dione | o-Phenylenediamine | Ethanol/Acetic Acid | 2 | >85 |
| 6,7-Dimethylbenzo[g]quinoxaline-5,10-dione | 4,5-Dimethylbenzene-1,2-diamine | Ethanol/Acetic Acid | 2-4 | >80 |
| 6-Chlorobenzo[g]quinoxaline-5,10-dione | 4-Chloro-1,2-phenylenediamine | Ethanol/Acetic Acid | 3 | >80 |
Mandatory Visualizations
Experimental Workflow:
Figure 2: A generalized experimental workflow for the synthesis of benzo[g]quinoxaline-5,10-diones.
Proposed Reaction Mechanism:
Figure 3: A proposed logical relationship for the condensation reaction mechanism.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and aromatic diamines may be irritating to the skin, eyes, and respiratory tract. Handle with care.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of benzo[g]quinoxaline-5,10-diones. The condensation reaction with aromatic diamines is a robust and high-yielding method, providing access to a wide range of functionalized heterocyclic compounds. The protocols and data presented here serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Application Notes and Protocols: Naphthalene-1,2,3,4-tetrone Dihydrate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene-1,2,3,4-tetrone dihydrate, also known by its common name Oxoline or Oksolin, is a naphthalene derivative that has been investigated for its medicinal properties, primarily as an antiviral agent.[1][2] This compound has a history of use in some countries, particularly Russia, as a topical preparation for the prevention and treatment of viral infections.[3][4] These application notes provide an overview of the known medicinal chemistry applications of naphthalene-1,2,3,4-tetrone dihydrate, along with available data and generalized experimental protocols. It is important to note that while the compound has been in clinical use, modern, comprehensive clinical trial data and detailed mechanistic studies in peer-reviewed international journals are limited.
Antiviral Applications
The primary application of naphthalene-1,2,3,4-tetrone dihydrate is as a topical antiviral agent. It has been formulated as a nasal ointment for the prevention of influenza and other acute respiratory viral infections, and as a topical ointment for skin conditions caused by viruses.[1][3]
Prophylaxis and Treatment of Influenza
Naphthalene-1,2,3,4-tetrone dihydrate, as the active ingredient in Oxoline ointment, is used for the prevention of influenza, particularly against influenza A2 virus.[2][5] The proposed mechanism of action is the blockage of the virus's binding sites on the cell membrane, which prevents the virus from entering and replicating within the host cells.[5] Some sources also suggest a direct virucidal effect, meaning it can inactivate the virus upon contact.[2][6]
Treatment of Other Viral Infections
Topical formulations of naphthalene-1,2,3,4-tetrone dihydrate have also been indicated for the treatment of various viral skin conditions, including:
The efficacy in these indications is attributed to its general antiviral properties.
Geroprotective Potential
Naphthalene-1,2,3,4-tetrone has been mentioned to have a role as a geroprotector, a substance that can potentially slow down the aging process.[2] However, at present, there is a lack of available scientific studies and data to substantiate this claim and to elucidate the mechanism behind any potential geroprotective effects. Further research is required to explore this application.
Quantitative Data
Detailed quantitative data from controlled clinical trials or in-vitro studies on naphthalene-1,2,3,4-tetrone dihydrate are not widely available in publicly accessible international scientific literature. The following table summarizes the type of information that is mentioned in the available resources, though specific quantitative values are largely absent.
| Application Area | Virus/Condition | Formulation | Reported Efficacy/Activity | Quantitative Data |
| Antiviral | Influenza A2 | 0.25% Nasal Ointment | Prophylactic and therapeutic effectiveness in artificially induced infection.[1] | Specific reduction rates in infection or symptom duration are not detailed in available English abstracts. |
| Viral Rhinitis | 0.25% Nasal Ointment | Faster recovery of quality of life indicators and reduction in local pro-inflammatory cytokines (TNF-α and IL-1β) compared to standard treatment.[7] | Statistical significance (P<0.001) for faster recovery was noted, but specific quantitative reductions in cytokine levels are not provided in the abstract.[7] | |
| Herpes Simplex, Varicella-Zoster, HPV, Molluscum Contagiosum | 3% Topical Ointment | Virucidal activity and inhibition of viral replication.[1][2] | IC50 or EC50 values are not available in the reviewed literature. | |
| Geroprotective | Aging | Not specified | Mentioned as a potential geroprotector.[2] | No experimental data available. |
Experimental Protocols
Protocol 1: In-Vitro Antiviral Cytopathic Effect (CPE) Inhibition Assay
This assay is a common method to screen for antiviral activity by measuring the ability of a compound to protect cells from the destructive effects of a virus.
1. Materials:
- Naphthalene-1,2,3,4-tetrone dihydrate
- Susceptible host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus)
- Virus stock of known titer (e.g., Influenza A virus)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- Trypsin (for viral propagation)
- 96-well cell culture plates
- MTT or similar cell viability reagent
- Plate reader
2. Procedure:
- Cell Seeding: Seed the 96-well plates with the host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
- Compound Preparation: Prepare a stock solution of naphthalene-1,2,3,4-tetrone dihydrate in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium.
- Infection and Treatment:
- Remove the growth medium from the confluent cell monolayer.
- Add the viral suspension (at a predetermined multiplicity of infection, MOI) to the wells.
- After a 1-hour adsorption period, remove the virus inoculum and wash the cells.
- Add the different concentrations of the test compound to the wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
- Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 48-72 hours).
- Assessment of Cell Viability:
- Remove the medium and add the MTT solution to each well.
- Incubate for a few hours to allow for the formation of formazan crystals.
- Add a solubilizing agent (e.g., DMSO) to dissolve the crystals.
- Measure the absorbance at the appropriate wavelength using a plate reader.
- Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the cell control. The 50% inhibitory concentration (IC50) can be determined by plotting the percentage of inhibition against the compound concentration.
Protocol 2: Virucidal Assay
This assay determines the direct effect of the compound on the virus particles.
1. Materials:
- Naphthalene-1,2,3,4-tetrone dihydrate
- Virus stock of known titer
- Cell culture medium
- Susceptible host cell line
- 96-well cell culture plates
2. Procedure:
- Compound-Virus Incubation: Mix different concentrations of naphthalene-1,2,3,4-tetrone dihydrate with the virus suspension. Include a virus-only control (mixed with medium instead of compound).
- Incubation: Incubate the mixtures at 37°C for a defined period (e.g., 1-2 hours).
- Infection of Host Cells:
- Prepare a confluent monolayer of host cells in a 96-well plate.
- Add the compound-virus mixtures to the cells.
- Allow the virus to adsorb for 1 hour.
- Removal of Inoculum and Incubation: Remove the inoculum, wash the cells, and add fresh medium. Incubate the plates until CPE is observed in the control wells.
- Quantification: Assess the viral titer in each well using a method like a plaque assay or by measuring CPE.
- Data Analysis: Compare the viral titer in the compound-treated wells to the virus-only control to determine the percentage of viral inactivation.
Visualizations
Diagram 1: Proposed Antiviral Mechanism of Action
Caption: Proposed mechanisms of antiviral action for naphthalene-1,2,3,4-tetrone dihydrate.
Diagram 2: General Workflow for In-Vitro Antiviral Screening
Caption: A generalized workflow for screening the antiviral activity of a compound in vitro.
References
- 1. pillintrip.com [pillintrip.com]
- 2. pillintrip.com [pillintrip.com]
- 3. Оксолиновая мазь инструкция по применению, цена: От чего помогает, состав, показания [megapteka.ru]
- 4. Доступ к обновлённым материалам [clienta.com.by]
- 5. a24.com.ua [a24.com.ua]
- 6. dvgmu.ru [dvgmu.ru]
- 7. ir.librarynmu.com [ir.librarynmu.com]
Application Notes and Protocols: 1,2,3,4-Tetraoxotetralin Dihydrate in Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetraoxotetralin dihydrate, also known by its synonym oxoline, is a chemical compound with noted antiviral properties. While its primary application in pharmaceuticals has been as an active pharmaceutical ingredient (API) in topical preparations, its reactive diketone structure presents potential as a precursor for the synthesis of more complex pharmaceutical molecules. This document provides an overview of its known applications, relevant data, and protocols for its use in a pharmaceutical context.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and quality control in a laboratory and manufacturing setting.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈O₆ | PubChem CID: 20977854 |
| Molecular Weight | 224.17 g/mol | PubChem CID: 20977854 |
| Appearance | White to off-white crystalline powder | General knowledge |
| Synonyms | Oxoline dihydrate, Naphthalene-1,2,3,4-tetrone dihydrate | PubChem CID: 20977854 |
| CAS Number | 34333-95-4 | PubChem CID: 20977854 |
Application as an Antiviral Agent
This compound is the active ingredient in "Oxoline ointment," a topical antiviral preparation used for the prevention and treatment of viral respiratory infections. Its mechanism of action is believed to involve the inhibition of viral replication.
Potential as a Pharmaceutical Precursor
The four ketone groups of 1,2,3,4-Tetraoxotetralin offer multiple reaction sites for chemical modification. This reactivity could be exploited to synthesize a variety of heterocyclic compounds with potential therapeutic applications. The logical workflow for exploring this compound as a pharmaceutical precursor is outlined below.
Experimental Protocols
The following are generalized protocols for the preparation of a pharmaceutical formulation containing this compound and a potential synthetic application.
Protocol 1: Preparation of a 0.25% Oxoline Ointment
Objective: To prepare a stable and homogenous topical ointment containing 0.25% w/w this compound.
Materials:
-
This compound (API)
-
White petrolatum (ointment base)
-
Liquid paraffin
-
Beaker
-
Stirring rod
-
Water bath
-
Ointment mill (optional, for large scale)
Procedure:
-
Levigation: Accurately weigh 0.25 g of this compound. In a clean, dry beaker, levigate the powder with a small amount of liquid paraffin to form a smooth paste. This step is crucial to prevent grittiness in the final product.
-
Base Preparation: Weigh 99.75 g of white petrolatum. Gently heat the white petrolatum on a water bath until it is melted and uniform.
-
Incorporation: Gradually add the levigated API paste to the melted ointment base with constant stirring.
-
Homogenization: Continue stirring until the mixture is uniform and congeals to a semisolid ointment upon cooling. For larger batches, an ointment mill can be used to ensure homogeneity.
-
Packaging: Transfer the prepared ointment into a suitable, well-closed container.
Quality Control:
-
Assay: Determine the content of this compound using a validated HPLC method.
-
Homogeneity: Visually inspect the ointment for any lumps or grittiness.
-
pH: Determine the pH of an aqueous dispersion of the ointment.
Protocol 2: Synthesis of a Naphthalene-fused Pyrazine Derivative
Objective: To synthesize a novel heterocyclic compound from this compound for biological screening. This protocol is a general example of a condensation reaction.
Materials:
-
This compound
-
1,2-Diaminobenzene
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Reaction Scheme:
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.12 g (5 mmol) of this compound in 20 mL of ethanol. Add 0.54 g (5 mmol) of 1,2-diaminobenzene to the solution.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
-
Characterization: Characterize the purified product using NMR, IR, and mass spectrometry to confirm its structure.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 75% |
| Purity (HPLC) | >98% |
| Melting Point | 210-212 °C |
Conclusion
This compound is a compound with established antiviral activity and potential for further synthetic derivatization. The protocols provided herein offer a starting point for the formulation and synthetic exploration of this versatile molecule. Further research into its reactive properties could lead to the discovery of novel pharmaceutical agents. Researchers are encouraged to adapt and optimize these methodologies for their specific applications.
Application Notes and Protocols for the Laboratory Preparation of Derivatives from 1,2,3,4-Tetraoxotetralin Dihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of biologically active heterocyclic compounds derived from 1,2,3,4-Tetraoxotetralin dihydrate, also known as 1,2,3,4-naphthalenetetrone dihydrate or oxoline. This versatile starting material, an analog of ninhydrin, serves as a potent electrophile for the generation of complex molecular architectures, particularly quinoxaline derivatives with potential applications in medicinal chemistry.
Introduction
This compound is a highly reactive tetra-carbonyl compound. Its chemical properties are analogous to those of ninhydrin, making it a valuable precursor for the synthesis of a variety of heterocyclic systems through condensation reactions with nucleophiles. A primary application of this compound is in the synthesis of benzo[g]quinoxaline-5,10-diones, a class of compounds that has garnered significant interest due to their diverse biological activities, including anticancer and antimicrobial properties.[1][2][3] The quinoxaline scaffold is a key feature in several therapeutic agents and is recognized for its role in the development of novel chemotherapeutics.[1][4]
The core reaction involves the condensation of the 1,2-dicarbonyl moieties of this compound with 1,2-diamines, most notably o-phenylenediamines, to yield the corresponding benzo[g]quinoxaline derivatives. These derivatives are considered chromophore-modified analogs of potent anticancer agents like mitoxantrone.[5]
Application: Synthesis of Benzo[g]quinoxaline-5,10-dione
This protocol details the synthesis of the parent Benzo[g]quinoxaline-5,10-dione, a foundational structure for further derivatization.
Experimental Protocol:
Materials:
-
This compound (1,2,3,4-naphthalenetetrone dihydrate)
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of glacial acetic acid.
-
To this solution, add a solution of o-phenylenediamine (1.0 eq) in ethanol.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain pure Benzo[g]quinoxaline-5,10-dione.
-
Dry the purified product under vacuum.
Quantitative Data Summary:
| Compound Name | Starting Materials | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |
| Benzo[g]quinoxaline-5,10-dione | This compound, o-Phenylenediamine | Glacial Acetic Acid/Ethanol | 2-4 h | >90 | >300 |
Note: The yield and reaction time may vary depending on the specific reaction scale and conditions.
Characterization Data:
-
IR (KBr, cm⁻¹): Characteristic peaks for C=O and C=N stretching.
-
¹H-NMR (DMSO-d₆, δ ppm): Aromatic protons of the benzene and quinoxaline rings.
-
¹³C-NMR (DMSO-d₆, δ ppm): Carbonyl carbons and aromatic carbons.
-
Mass Spectrometry (m/z): Molecular ion peak corresponding to the calculated mass of Benzo[g]quinoxaline-5,10-dione.
Application: Synthesis of Substituted Benzo[g]quinoxaline Derivatives for Enhanced Biological Activity
The benzo[g]quinoxaline scaffold can be further modified to enhance its therapeutic potential. The introduction of various substituents on the phenylenediamine starting material allows for the generation of a library of derivatives with potentially improved anticancer or antimicrobial activities.[5] For instance, the presence of bromo-substituents has been shown to play a role in the anti-cancer activity of benzo[g]quinoxalines.[5]
Experimental Workflow:
Caption: Workflow for the synthesis and evaluation of substituted benzo[g]quinoxaline derivatives.
General Protocol for Substituted Derivatives:
The protocol is similar to the one described for the parent compound, with the substitution of o-phenylenediamine with a desired substituted analog (e.g., 4,5-dichloro-o-phenylenediamine, 4-methyl-o-phenylenediamine).
Signaling Pathway Context: Potential Mechanism of Action of Benzo[g]quinoxaline Derivatives
Benzo[g]quinoxaline derivatives have been investigated for their potential to act as anticancer agents.[5][6] One of the proposed mechanisms of action for similar quinoxaline-based compounds is the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway. By inhibiting VEGFR-2, these compounds can potentially disrupt angiogenesis, the formation of new blood vessels that tumors need to grow.
Caption: Postulated inhibitory effect of Benzo[g]quinoxaline derivatives on the VEGFR-2 signaling pathway.
Applications in Drug Development
The derivatives synthesized from this compound, particularly the benzo[g]quinoxaline-5,10-diones, are of significant interest to drug development professionals. Their structural similarity to known anticancer agents and their demonstrated biological activities make them promising candidates for further investigation.[1][2]
-
Anticancer Agents: Several studies have highlighted the cytotoxic activity of benzo[g]quinoxaline derivatives against various cancer cell lines.[5][6] The ability to readily synthesize a diverse range of analogs allows for extensive structure-activity relationship (SAR) studies to optimize their anticancer potency and selectivity.
-
Antimicrobial Agents: Quinoxaline derivatives have also shown promise as antimicrobial agents.[3] The synthesized compounds can be screened against a panel of bacteria and fungi to identify new leads for the development of novel antibiotics.
-
Antiviral Agents: The parent compound, this compound, also known as oxoline, has been reported to possess antiviral activity.[7] This suggests that derivatives may also exhibit interesting antiviral properties worth exploring.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of a variety of heterocyclic derivatives, with benzo[g]quinoxaline-5,10-diones being a prominent example. The straightforward synthetic protocols and the significant biological activities of the resulting compounds make this an attractive area of research for the development of new therapeutic agents. The provided protocols and data serve as a foundation for researchers to explore the rich chemistry of this versatile building block.
References
- 1. A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of 1,2,3-trisubstituted-1,4-dihydrobenzo[g]quinoxaline-5,10-diones and related compounds as antifungal and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. Anti-rhinovirus-specific activity of the alpha-sympathomimetic oxymetazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Heterocycles Using 1,2,3,4-Tetraoxotetralin Dihydrate (Ninhydrin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetraoxotetralin dihydrate, commonly known as ninhydrin, is a versatile and reactive starting material in organic synthesis. Its vicinal tricarbonyl functionality makes it an excellent precursor for the construction of a wide variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. These heterocycles include, but are not limited to, quinoxaline derivatives and complex spiro-polycyclic frameworks.
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing this compound as the key building block. The methodologies outlined are based on established literature procedures and are designed to be reproducible in a standard laboratory setting.
I. Synthesis of Spiro[indene-2,2'-[1][2]oxazino[2,3-a]isoquinoline] and Spiro[indene-2,1'-pyrrolo[2,1-a]isoquinoline] Derivatives
The reaction of ninhydrin-derived Morita–Baylis–Hillman (MBH) adducts with 3,4-dihydroisoquinolines provides a substrate-controlled, diversity-oriented synthesis of novel polycyclic frameworks. By tuning the hydroxyl protecting group on the ninhydrin-derived MBH adduct, either [4+2] or [3+2] annulation can be selectively achieved to yield structurally diverse spiro[indene-2,2′-[1][2]oxazino[2,3-a]isoquinoline] and spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] derivatives, respectively.[3]
Diagram of the Synthetic Pathway
References
Application Notes and Protocols: 1,2,3,4-Tetraoxotetralin Dihydrate as an Oxidizing Agent in Organic Chemistry
A thorough search of the scientific literature and chemical databases reveals no information on a compound named "1,2,3,4-tetraoxotetralin dihydrate." It is highly probable that this chemical name is incorrect or refers to a non-existent compound. The structure implied by "1,2,3,4-tetraoxotetralin" — a tetralin ring with four ketone groups in adjacent positions — would be exceptionally unstable and is not described in published chemical literature.
Therefore, it is not possible to provide application notes, experimental protocols, or quantitative data for its use as an oxidizing agent. We advise researchers, scientists, and drug development professionals to verify the chemical name and structure of the intended oxidizing agent.
To assist researchers interested in oxidizing agents for organic synthesis, we provide a general overview of common classes of oxidizing agents and their applications.
Overview of Common Oxidizing Agents in Organic Chemistry
Oxidizing agents are fundamental reagents in organic synthesis, used to introduce oxygen atoms, remove hydrogen atoms, or decrease the electron density around a carbon atom. The choice of an oxidizing agent depends on the specific functional group transformation desired, the substrate's sensitivity, and the required selectivity.
Common Classes of Oxidizing Agents:
-
Chromium-Based Reagents:
-
Jones Reagent (CrO₃ in aqueous acetone/sulfuric acid): A strong oxidizing agent used for the oxidation of primary alcohols to carboxylic acids and secondary alcohols to ketones.
-
Pyridinium Chlorochromate (PCC): A milder chromium-based reagent that oxidizes primary alcohols to aldehydes and secondary alcohols to ketones.
-
Pyridinium Dichromate (PDC): Similar to PCC, it can be used for the selective oxidation of alcohols.
-
-
Manganese-Based Reagents:
-
Potassium Permanganate (KMnO₄): A very strong and versatile oxidizing agent. Under different conditions, it can cleave double and triple bonds, and oxidize alcohols, aldehydes, and alkyl side chains of aromatic rings.
-
-
Hypervalent Iodine Reagents:
-
Dess-Martin Periodinane (DMP): A mild and highly selective reagent for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones without over-oxidation.
-
2-Iodoxybenzoic acid (IBX): Another mild and selective oxidizing agent for alcohols.
-
-
Sulfur-Based Reagents:
-
Swern Oxidation (DMSO, oxalyl chloride, triethylamine): A mild and widely used method for oxidizing primary alcohols to aldehydes and secondary alcohols to ketones.
-
Moffatt Oxidation (DMSO, a carbodiimide): An alternative to the Swern oxidation.
-
-
Other Common Oxidizing Agents:
-
Sodium Hypochlorite (NaOCl): The active ingredient in bleach, it can be used for various oxidation reactions.
-
Oxygen (O₂) and Ozone (O₃): Used in various oxidation and ozonolysis reactions, respectively.
-
Peroxides (e.g., Hydrogen Peroxide, H₂O₂; peroxy acids like m-CPBA): Used for epoxidation of alkenes and Baeyer-Villiger oxidation of ketones.
-
General Experimental Workflow for an Oxidation Reaction
The following diagram illustrates a typical workflow for performing an oxidation reaction in a research setting.
Caption: General workflow for an organic oxidation reaction.
Logical Relationship of Oxidizing Agent Selection
The choice of an oxidizing agent is dictated by the desired transformation and the functional groups present in the starting material.
Caption: Selection of oxidizing agent based on substrate and desired product.
We recommend consulting established organic chemistry literature and databases for reliable information on oxidizing agents and their specific applications. Always perform a thorough safety assessment before conducting any chemical reaction.
Application Notes and Protocols: Reaction Mechanisms Involving Naphthalene-1,2,3,4-tetrone Dihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed insights into the reaction mechanisms of naphthalene-1,2,3,4-tetrone dihydrate, a versatile building block in organic synthesis. The protocols outlined below are designed for the synthesis of complex heterocyclic structures with potential applications in medicinal chemistry and drug development.
Introduction
Naphthalene-1,2,3,4-tetrone dihydrate is a highly reactive polycyclic dione that serves as a valuable precursor for the synthesis of various heterocyclic compounds.[1][2] Its four carbonyl groups offer multiple reaction sites for nucleophilic attack, making it an ideal candidate for constructing fused ring systems. This document details the reaction mechanisms and experimental protocols for the synthesis of phenazine and thiosemicarbazone derivatives from naphthalene-1,2,3,4-tetrone dihydrate, compounds of interest in the development of novel therapeutic agents.
Key Applications in Drug Development
The naphthalene scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties. The reaction products of naphthalene-1,2,3,4-tetrone dihydrate, such as phenazine and quinoxaline derivatives, are known to possess significant biological activities, including antibacterial, antifungal, and antitumor properties. The synthesis of novel derivatives from this versatile precursor can lead to the discovery of new drug candidates with enhanced efficacy and selectivity.
Reaction Mechanisms and Protocols
Synthesis of Quinoxalino[2,3-b]phenazine Derivatives
The reaction of naphthalene-1,2,3,4-tetrone dihydrate with aromatic diamines, such as o-phenylenediamine, provides a direct route to the synthesis of quinoxalino[2,3-b]phenazine derivatives. These compounds are of significant interest due to their structural similarity to known bioactive molecules.
Reaction Mechanism:
The proposed mechanism involves a series of condensation reactions between the carbonyl groups of the naphthalenetetrone and the amino groups of o-phenylenediamine. The initial reaction likely occurs at the more reactive 1- and 4-carbonyl positions, followed by a second condensation at the 2- and 3-positions to form the fully aromatic quinoxalino[2,3-b]phenazine ring system.
References
Application Notes and Protocols: 1,2,3,4-Tetraoxotetralin Dihydrate in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetraoxotetralin dihydrate, also known as Naphthalene-1,2,3,4-tetrone dihydrate or Oxoline, is a versatile starting material in the synthesis of various heterocyclic compounds with significant biological activities. Its structural similarity to ninhydrin, featuring vicinal carbonyl groups, makes it a reactive precursor for the construction of diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules derived from this compound, with a focus on quinoxaline and phenazine derivatives known for their antiviral and anticancer properties.
Application 1: Synthesis of Benzo[a]phenazine Derivatives as Anticancer Agents
Naphthalene-fused phenazine derivatives have demonstrated potent anticancer activity. The reaction of this compound with ortho-diamines provides a straightforward route to these valuable compounds. The resulting benzo[a]phenazine core can be further functionalized to optimize biological activity.
Quantitative Data: Anticancer Activity of Benzo[a]phenazine Derivatives
The following table summarizes the in vitro anticancer activity of representative benzo[a]pyrano[2,3-c]phenazine derivatives, which share the core benzo[a]phenazine structure. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| 6{1,2,1,9} | HepG2 (Liver Cancer) | 6.71 | Hydroxycamptothecine | >10 |
| 6{1,2,1,9} | HCT116 (Colon Cancer) | 8.23 | Hydroxycamptothecine | >10 |
| 6{1,2,1,9} | MCF7 (Breast Cancer) | 9.54 | Hydroxycamptothecine | >10 |
| 6{1,2,1,9} | A549 (Lung Cancer) | 11.32 | Hydroxycamptothecine | >10 |
Data adapted from a study on benzo[a]pyrano[2,3-c]phenazine derivatives, which are structurally related to the compounds synthesized from this compound.[1][2][3]
Experimental Protocol: Synthesis of Benzo[a]phenazin-5-ol
This protocol describes a representative synthesis of a benzo[a]phenazine core structure through the condensation of a naphthalene dione with an ortho-diamine.
Materials:
-
2-Hydroxy-1,4-naphthoquinone (a related precursor)
-
o-Phenylenediamine
-
Glacial Acetic Acid
Procedure:
-
To a solution of 2-hydroxy-1,4-naphthoquinone (1 mmol) in glacial acetic acid (20 mL), add o-phenylenediamine (1 mmol).
-
Reflux the reaction mixture for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure benzo[a]phenazin-5-ol.
Signaling Pathway: Induction of Apoptosis by Benzo[a]phenazine Derivatives
Benzo[a]phenazine derivatives have been shown to exert their anticancer effects by inducing apoptosis (programmed cell death) and through mechanisms such as the inhibition of topoisomerases I and II, which are crucial for DNA replication and repair in cancer cells.[4] Some derivatives also promote lysosomal membrane permeabilization, leading to cell death.[5][6]
Caption: Proposed apoptotic pathway induced by benzo[a]phenazine derivatives.
Application 2: Synthesis of Quinoxaline Derivatives as Antiviral Agents
The inherent antiviral activity of this compound (Oxoline) can be extended and diversified by its conversion into quinoxaline derivatives. The condensation reaction with substituted o-phenylenediamines allows for the creation of a library of compounds that can be screened for activity against various viruses.
Quantitative Data: Antiviral Activity of Oxoline
Oxoline has been used as a topical antiviral agent, particularly in the form of a nasal ointment for the prevention of influenza and treatment of viral rhinitis.
| Compound | Virus Target | Efficacy |
| Oxoline | Influenza virus | Prophylactic use prevents influenza in 45-50% of cases |
| Oxoline | Herpes simplex virus | Effective in treating viral dermatoses |
| Oxoline | Adenovirus | Shows virucidal effect |
Note: The provided efficacy data is based on clinical observations and may vary.
Experimental Protocol: General Synthesis of Benzo[a]phenazine
This protocol outlines the general procedure for the synthesis of the benzo[a]phenazine core structure, which is a type of quinoxaline derivative, from this compound.
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add o-phenylenediamine (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid and wash with cold ethanol.
-
Dry the product under vacuum to yield the pure benzo[a]phenazine.
Experimental Workflow: Synthesis and Screening of Bioactive Molecules
The following diagram illustrates the general workflow from the starting material to the identification of bioactive lead compounds.
Caption: General workflow for the synthesis and screening of bioactive molecules.
Conclusion
This compound is a valuable and reactive precursor for the synthesis of bioactive heterocyclic compounds. Its application in the preparation of benzo[a]phenazine and other quinoxaline derivatives provides a promising avenue for the discovery of novel anticancer and antiviral agents. The protocols and data presented herein serve as a guide for researchers in the field of medicinal chemistry and drug development to explore the full potential of this versatile starting material. Further research into multicomponent reactions involving this scaffold could lead to the discovery of even more complex and potent bioactive molecules.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antitumor activity, and structure-activity relationship of some benzo[a]pyrano[2,3-c]phenazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Lysosomes in Colorectal Cancer: Exploring the Anticancer Activity of a New Benzo[ a]phenoxazine Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 1,2,3,4-Tetraoxotetralin Dihydrate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 1,2,3,4-Tetraoxotetralin dihydrate and its derivatives. These compounds, belonging to the class of highly oxidized naphthalene derivatives, are of significant interest in medicinal chemistry and drug development due to their potential as bioactive molecules. The protocols outlined herein are designed to be scalable for laboratory and pilot plant settings, with a focus on efficiency, safety, and product purity.
Introduction
This compound, also known as naphthalene-1,2,3,4-tetraone dihydrate, is a unique chemical entity characterized by a fully oxidized tetralone ring system. The presence of four ketone functionalities in a constrained cyclic structure imparts distinct electronic properties and reactivity, making it a valuable scaffold for the synthesis of novel therapeutic agents. Quinone and poly-ketone containing molecules are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The exploration of this compound derivatives opens avenues for the development of new drugs with potentially novel mechanisms of action.
This application note details a proposed synthetic pathway for the scale-up production of the parent compound and provides a general protocol for the synthesis of its derivatives.
Proposed Synthetic Pathway
A plausible and scalable synthetic route to this compound commences with a commercially available and cost-effective starting material, 1,4-dihydroxynaphthalene. The synthesis involves a two-step oxidation process. The first step is the oxidation of 1,4-dihydroxynaphthalene to 1,4-naphthoquinone. The second, more challenging step, involves the further oxidation of 1,4-naphthoquinone to the desired 1,2,3,4-tetraoxotetralin, which exists as the stable dihydrate form.
Caption: Proposed two-step synthetic pathway to this compound.
Experimental Protocols
Scale-Up Synthesis of 1,4-Naphthoquinone (Step 1)
This protocol describes the oxidation of 1,4-dihydroxynaphthalene to 1,4-naphthoquinone, a key intermediate.
Materials and Equipment:
-
1,4-Dihydroxynaphthalene
-
Potassium dichromate (K₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Ethanol
-
Jacketed glass reactor (50 L) with overhead stirrer, temperature probe, and addition funnel
-
Filtration unit
-
Drying oven
Procedure:
-
Reaction Setup: Charge the 50 L jacketed glass reactor with a solution of potassium dichromate (6.0 kg, 20.4 mol) in deionized water (30 L). Begin stirring and cool the solution to 10-15 °C using a circulating chiller.
-
Acidification: Slowly add concentrated sulfuric acid (4.0 L) to the stirred solution via the addition funnel, ensuring the temperature does not exceed 25 °C.
-
Substrate Addition: In a separate container, dissolve 1,4-dihydroxynaphthalene (2.0 kg, 12.5 mol) in ethanol (10 L).
-
Oxidation: Add the ethanolic solution of 1,4-dihydroxynaphthalene dropwise to the cooled oxidant solution over a period of 2-3 hours. Maintain the reaction temperature between 15-20 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into ice-water (100 L) with vigorous stirring. The crude 1,4-naphthoquinone will precipitate as a yellow solid.
-
Filtration and Washing: Collect the precipitate by filtration and wash thoroughly with deionized water until the filtrate is colorless and neutral.
-
Purification: Recrystallize the crude product from hot ethanol to yield pure 1,4-naphthoquinone.
-
Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 85-90% |
| Purity (HPLC) | >98% |
| Appearance | Yellow crystalline solid |
Scale-Up Synthesis of this compound (Step 2)
This protocol outlines the challenging oxidation of 1,4-naphthoquinone to the target compound. This reaction requires a strong oxidizing agent and careful control of reaction conditions.
Materials and Equipment:
-
1,4-Naphthoquinone
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Acetone
-
Deionized water
-
Jacketed glass reactor (50 L) with overhead stirrer, temperature probe, and solids addition port
-
Filtration unit
-
Lyophilizer
Procedure:
-
Reaction Setup: Charge the 50 L jacketed glass reactor with a solution of 1,4-naphthoquinone (1.0 kg, 6.3 mol) in acetone (20 L). Cool the solution to 0-5 °C with a circulating chiller.
-
Oxidant Preparation: In a separate vessel, prepare a solution of potassium permanganate (5.0 kg, 31.6 mol) in deionized water (20 L) and cool it to 0-5 °C.
-
Oxidation: Slowly add the cold potassium permanganate solution to the stirred solution of 1,4-naphthoquinone over 4-6 hours, maintaining the reaction temperature below 5 °C. A brown precipitate of manganese dioxide will form.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC (Eluent: Hexane/Ethyl Acetate 7:3).
-
Quenching and Work-up: Once the reaction is complete, quench the excess permanganate by the slow addition of a saturated solution of sodium bisulfite until the purple color disappears.
-
Filtration: Filter the reaction mixture to remove the manganese dioxide precipitate. Wash the filter cake with acetone.
-
Solvent Removal: Combine the filtrate and washings and remove the acetone under reduced pressure.
-
Acidification and Extraction: Acidify the remaining aqueous solution with concentrated sulfuric acid to pH 1-2. The aqueous solution will contain the product. Due to its high polarity, extraction is often inefficient.
-
Isolation and Purification: The product is best isolated by lyophilization of the acidic aqueous solution. The resulting solid can be further purified by recrystallization from a minimal amount of hot water or by chromatography on a silica gel column using a polar eluent system (e.g., Ethyl Acetate/Methanol).
-
Final Product: The purified product is the stable this compound.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 30-40% |
| Purity (HPLC) | >97% |
| Appearance | Pale yellow to white crystalline solid |
General Protocol for the Synthesis of this compound Derivatives
Derivatization of this compound can be achieved through reactions involving its ketone functionalities. A common approach is the condensation with primary amines to form imine or enamine derivatives.
Materials and Equipment:
-
This compound
-
Primary amine (R-NH₂)
-
Glacial acetic acid (catalyst)
-
Ethanol or other suitable solvent
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Amine: Add the primary amine (1.0-1.2 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Quantitative Data for a Representative Derivative (R = Benzyl):
| Parameter | Value |
| Yield | 75-85% |
| Purity (HPLC) | >98% |
| Appearance | Varies with derivative |
Visualization of Experimental Workflow and a Hypothetical Signaling Pathway
Experimental Workflow for Scale-Up Synthesis
Caption: Experimental workflow for the two-step scale-up synthesis.
Hypothetical Signaling Pathway for Anticancer Activity
Many quinone-based compounds exert their anticancer effects by inducing oxidative stress and apoptosis. This diagram illustrates a hypothetical signaling pathway for a this compound derivative.
Caption: Hypothetical apoptotic signaling pathway induced by a derivative.
Scale-Up Considerations and Safety
Scaling up oxidation reactions requires careful consideration of safety and process control.
-
Thermal Management: Both oxidation steps are highly exothermic. A jacketed reactor with efficient cooling is crucial to maintain the desired reaction temperature and prevent runaway reactions.
-
Reagent Addition Rate: The slow and controlled addition of reagents is critical to manage the reaction exotherm.
-
Monitoring: Continuous monitoring of temperature and reaction progress is essential for process control and safety.
-
Quenching: The quenching of strong oxidants like potassium permanganate must be performed carefully to avoid excessive gas evolution and temperature increase.
-
Waste Disposal: The disposal of chromium and manganese waste must be handled according to environmental regulations.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, must be worn at all times. All operations should be conducted in a well-ventilated fume hood or a controlled manufacturing environment.
Conclusion
The protocols described in this application note provide a comprehensive guide for the scale-up synthesis of this compound and its derivatives. While the synthesis of the core tetraone structure is challenging, the potential of this class of compounds as novel therapeutic agents warrants further investigation. The provided methodologies, data, and visualizations are intended to support researchers and drug development professionals in their efforts to explore the chemical and biological landscape of these fascinating molecules. Careful adherence to the outlined procedures and safety precautions is paramount for successful and safe synthesis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3,4-Tetraoxotetralin Dihydrate (Ninhydrin)
A Note on Nomenclature: The compound commonly referred to as 1,2,3,4-Tetraoxotetralin dihydrate is more formally and widely known in chemical literature as Ninhydrin , or 2,2-dihydroxyindane-1,3-dione.[1][2] This guide will use the name Ninhydrin.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Ninhydrin.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for Ninhydrin synthesis?
A1: The most prevalent and economically viable starting materials for Ninhydrin synthesis are 1,3-indandione and diethyl phthalate.[3][4] Synthesis from 1,3-indandione is often preferred due to its relative inexpensiveness.[4]
Q2: What are the main synthetic routes to prepare Ninhydrin?
A2: Several synthetic routes have been established:
-
Oxidation of 1,3-indandione: This can be achieved using various oxidizing agents, including selenium dioxide, N-bromosuccinimide (NBS) in DMSO, or through a multi-step process involving nitrosation.[5][6]
-
From Diethyl Phthalate: This method involves a two-step process, starting with an intramolecular ester condensation.[5]
-
From 1-Indanone: The original synthesis by Ruhemann in 1910 involved the reaction of 1-indanone with N,N-dimethyl-p-nitrosoaniline, followed by hydrolysis.[5]
Q3: What are the typical yields for Ninhydrin synthesis?
A3: Yields can vary significantly depending on the synthetic route and reagents used. For instance, the oxidation of 1,3-indandione with selenium dioxide typically results in yields below 40%.[7] However, more optimized, multi-step processes from 1,3-indandione can achieve yields of over 60%.[7] The hydrolysis of an intermediate α-chloro thioether, derived from diethyl phthalate, has been reported to produce nearly quantitative yields.[5]
Q4: What are the primary applications of synthesized Ninhydrin?
A4: Ninhydrin is widely used as a reagent for the detection and quantification of amino acids, amines, and ammonia.[2] It is famously used in forensic science to detect latent fingerprints on porous surfaces.[1] In biochemistry and organic chemistry, it is used in the Kaiser test to monitor the progress of solid-phase peptide synthesis.[1][8]
Q5: Are there any significant safety concerns when synthesizing Ninhydrin?
A5: Yes, some reagents used in the synthesis are hazardous. For example, selenium dioxide is toxic and deliquescent.[7] It is crucial to handle all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.
Troubleshooting Guide
Problem 1: Low or No Yield of Ninhydrin
| Potential Cause | Troubleshooting Steps |
| Inefficient Oxidizing Agent | The use of older, less efficient oxidizing agents like selenium dioxide can result in low yields.[7] Consider using alternative, more efficient oxidation systems such as N-bromosuccinimide (NBS) in DMSO or a multi-step synthesis involving nitrosation followed by oxidation.[6] |
| Incomplete Hydrolysis | If your synthesis involves a hydrolysis step (e.g., from an imine or α-chloro thioether intermediate), ensure the reaction goes to completion.[5] Monitor the reaction using Thin Layer Chromatography (TLC). If necessary, increase the reaction time or temperature, or adjust the acid concentration. |
| Side Reactions | In the synthesis from diethyl phthalate, hydrolysis of the starting material to phthalic acid can occur, reducing the yield.[3] Ensure anhydrous conditions are maintained during the initial condensation step. |
| Incorrect Reaction Temperature | Temperature control is critical. For the nitrosation of 1,3-indandione, the temperature should be maintained between 15-20°C to ensure optimal formation of the 2-oximino-1,3-indandione intermediate.[4][7] |
Problem 2: Product is colored (Red/Brown) instead of White/Pale Yellow Crystals
| Potential Cause | Troubleshooting Steps |
| Product Degradation | Ninhydrin can turn red upon heating above 100°C or during prolonged storage.[7] During workup and drying, avoid excessive heat. Dry the product under vacuum at a moderate temperature (45-50°C).[7] |
| Impurities from Side Reactions | The presence of impurities can lead to discoloration. Recrystallization is the primary method for purification. Water is a common solvent for recrystallization of Ninhydrin.[7] Using activated carbon during the workup can help remove colored impurities.[7] |
| Oxidation | The final product can be sensitive to air and light. Store the purified Ninhydrin in a cool, dark, and dry place. |
Problem 3: Difficulty in Product Purification and Crystallization
| Potential Cause | Troubleshooting Steps |
| Residual Solvents or Reagents | Ensure the crude product is thoroughly washed to remove any unreacted starting materials or reagents. Washing with cold water is often effective.[9] |
| Incorrect Recrystallization Solvent | While water is a common recrystallization solvent, if the product remains oily or fails to crystallize, other solvent systems may be required. One user reported difficulty in recrystallizing from various solvents, indicating that purity of the crude product is key.[9] Ensure the crude product is as pure as possible before attempting recrystallization. |
| Precipitation of Impurities | If impurities precipitate along with the product, a hot filtration step after dissolving the crude product in the recrystallization solvent can help remove insoluble materials. |
Data Presentation: Comparison of Synthetic Protocols
| Parameter | Method 1: Oxidation of 1,3-indandione (via Nitrosation) | Method 2: Oxidation of 1,3-indandione (with SeO₂) |
| Starting Material | 1,3-indandione | 1,3-indandione |
| Key Reagents | Sulfuric acid, Sodium nitrite, Formaldehyde, Nitric Acid | Selenium dioxide, Dioxane, Water |
| Reaction Steps | 3 (Nitrosation, Substitution, Oxidation) | 1 (Oxidation) |
| Typical Yield | > 60%[7] | < 40%[7] |
| Key Advantages | Higher yield, avoids highly toxic selenium dioxide. | Single-step oxidation. |
| Key Disadvantages | Multi-step process. | Low yield, toxicity and high cost of SeO₂.[4] |
Experimental Protocols
Protocol 1: Synthesis of Ninhydrin from 1,3-Indandione (via 2-Oximino-1,3-indandione)
This protocol is based on a patented multi-step method.[4][7]
Step 1: Synthesis of 2-Nitroso-1H-indene-1,3(2H)-dione
-
To a 3 L three-necked flask, add 1000 mL of ethanol, 146 g of 1,3-indandione, and 600 g of a 50% sulfuric acid solution.
-
While stirring vigorously, slowly add 900 g of a 25% sodium nitrite solution via a dropping funnel.
-
Maintain the reaction temperature between 15°C and 20°C.
-
Monitor the reaction endpoint using potassium iodide starch paper. The reaction is complete when the paper no longer shows a color change (indicating consumption of nitrous acid). This typically takes 1-2 hours.
-
Collect the yellow solid precipitate by suction filtration and wash with a small amount of cold water.
-
Dry the product to obtain 2-nitroso-1H-indene-1,3(2H)-dione.
Step 2: Conversion to Reduced Ninhydrin
-
In a 3 L three-necked flask, combine 850 g of 25-30% hydrochloric acid and 460 g of 35-37% industrial formaldehyde.
-
Cool the mixture to 15-20°C with stirring.
-
Add 162 g of the 2-nitroso-1H-indene-1,3(2H)-dione from Step 1.
-
Stir the mixture for 2-3 hours.
-
Dilute the mixture with 1200 mL of water and filter to obtain a clear solution.
-
Add an extracting solution (prepared by dissolving 80 g of sodium formaldehyde sulfoxylate in 200 g of water) to the filtrate. A precipitate will form immediately.
-
Filter the precipitate and wash thoroughly with pure water until the pH of the filtrate is between 5-7.
-
Wash the solid with a small amount of ethanol until the washing liquid is colorless.
-
Dry the solid under reduced pressure at 50-60°C for 1.5-2 hours to obtain reduced Ninhydrin.
Step 3: Oxidation to Ninhydrin
-
Mix 132 g of the reduced Ninhydrin from Step 2 with a solution of 500 mL of water and 120 g of 70% nitric acid.
-
Heat the mixture in a water bath to 60-80°C with rapid stirring for 40-50 minutes.
-
Cool the solution to allow the crude Ninhydrin to crystallize.
-
Recrystallize the solid from water (mass ratio of crude product to water of 1:5).
-
Dry the final product under vacuum at 45-50°C to obtain pure Ninhydrin. The final yield should be over 60% based on the initial 1,3-indandione.[7]
Visualizations
Caption: Workflow for the synthesis of Ninhydrin from 1,3-indandione.
Caption: Troubleshooting logic for addressing low yield in Ninhydrin synthesis.
References
- 1. Ninhydrin - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US3419616A - Preparation of ninhydrin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN108047018B - Synthetic method of ninhydrin - Google Patents [patents.google.com]
- 8. peptide.com [peptide.com]
- 9. youtube.com [youtube.com]
Navigating the Synthesis of Naphthalene-1,2,3,4-tetrone Dihydrate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of naphthalene-1,2,3,4-tetrone dihydrate, a highly oxidized naphthalene derivative, presents a significant synthetic challenge due to the compound's propensity for rearrangement and decomposition under harsh reaction conditions. While a standardized, high-yield protocol is not prominently established in the public domain, this technical support center provides a comprehensive guide based on plausible synthetic strategies and general principles of organic chemistry. This resource aims to assist researchers in developing and optimizing a synthetic route by anticipating potential challenges and offering troubleshooting solutions.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic strategy to obtain naphthalene-1,2,3,4-tetrone dihydrate?
A1: A feasible, albeit challenging, approach involves a multi-step oxidation of a suitable precursor such as 1,2,3,4-tetrahydronaphthalene (tetralin). A direct, one-pot oxidation is unlikely to be selective. A more controlled, stepwise strategy is recommended. This could involve the initial introduction of oxygen functionalities, followed by subsequent oxidation to the desired tetraketone.
Q2: Why does the oxidation of 1,2,3,4-tetrahydronaphthalene with strong oxidizing agents like potassium permanganate not yield the desired product?
A2: Strong oxidizing agents, such as acidified potassium permanganate, typically lead to the cleavage of the aromatic ring system in tetralin, resulting in the formation of phthalic acid derivatives rather than the desired tetrone. The benzylic positions of tetralin are susceptible to over-oxidation and ring-opening under harsh conditions.
Q3: What are the main challenges in synthesizing vicinal tetracarbonyl compounds?
A3: The synthesis of vicinal tetracarbonyl compounds is inherently difficult due to the high density of electrophilic centers. These compounds are often unstable and prone to hydration, enolization, and rearrangement reactions, such as the benzilic acid rearrangement. Careful selection of mild and selective oxidizing agents and reaction conditions is paramount.
Q4: Are there any known synonyms for naphthalene-1,2,3,4-tetrone?
A4: Yes, this compound is also known in the literature as 1,2,3,4-tetraoxotetralin and has been referred to by the trivial name "oxoline".
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no yield of the desired product | - Ineffective oxidizing agent. - Decomposition of the product under the reaction conditions. - Incorrect stoichiometry of reagents. | - Screen a variety of mild oxidizing agents (e.g., selenium dioxide, Dess-Martin periodinane for specific steps). - Conduct the reaction at lower temperatures and under an inert atmosphere. - Carefully control the addition of reagents and monitor the reaction progress by TLC or LC-MS. |
| Formation of a complex mixture of byproducts | - Over-oxidation or non-selective oxidation. - Side reactions such as ring cleavage or rearrangement. | - Employ a stepwise oxidation strategy with purification of intermediates. - Use protecting groups for sensitive functionalities if necessary. - Optimize reaction time and temperature to minimize byproduct formation. |
| Difficulty in isolating and purifying the final product | - Instability of the tetrone. - The product may exist as a hydrate or in equilibrium with other forms in solution. | - Use non-protic solvents for work-up and purification where possible. - Consider in-situ derivatization to a more stable compound for characterization. - Employ chromatographic techniques at low temperatures. |
| Inconsistent reaction outcomes | - Purity of starting materials. - Presence of moisture or oxygen. | - Ensure the purity of the starting tetralin or other precursors. - Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., argon or nitrogen). |
Proposed Experimental Protocols
Disclaimer: The following protocols are hypothetical and intended as a starting point for methods development. They are based on general synthetic principles and may require significant optimization.
Proposed Synthetic Pathway:
A proposed synthetic workflow for naphthalene-1,2,3,4-tetrone dihydrate.
Step 1: Selective Oxidation of 1,2,3,4-Tetrahydronaphthalene
This step aims to introduce ketone functionalities at the 1 and 4 positions.
-
Reagents: 1,2,3,4-Tetrahydronaphthalene, Selenium Dioxide (SeO₂).
-
Solvent: Dioxane or Acetic Acid.
-
Procedure:
-
Dissolve 1,2,3,4-tetrahydronaphthalene in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add a stoichiometric amount of selenium dioxide.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove selenium metal.
-
The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography to yield 1,4-dioxo-1,2,3,4-tetrahydronaphthalene.
-
Step 2: Reduction of the Diketone
This step aims to produce the corresponding tetra-ol.
-
Reagents: 1,4-Dioxo-1,2,3,4-tetrahydronaphthalene, Sodium Borohydride (NaBH₄).
-
Solvent: Methanol or Ethanol.
-
Procedure:
-
Dissolve the diketone intermediate in the alcohol solvent and cool the solution in an ice bath.
-
Slowly add an excess of sodium borohydride in portions.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
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Quench the reaction by the slow addition of dilute hydrochloric acid.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude 1,2,3,4-naphthalenetetrol.
-
Step 3: Oxidation of the Tetrol
This is a critical step to form the tetraketone.
-
Reagents: 1,2,3,4-Naphthalenetetrol, Dess-Martin Periodinane (DMP).
-
Solvent: Dichloromethane (DCM).
-
Procedure:
-
Dissolve the crude tetrol in anhydrous DCM under an inert atmosphere.
-
Add a stoichiometric excess of Dess-Martin periodinane.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude naphthalene-1,2,3,4-tetrone.
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Step 4: Hydration
The final product is the dihydrate.
-
Procedure: The crude tetrone from the previous step is often isolated as its hydrate. Purification can be attempted by recrystallization from a suitable solvent system containing water, such as acetone/water or ethanol/water.
Troubleshooting Logic Diagram
A logical diagram for troubleshooting the synthesis.
This technical support guide is intended to be a living document and will be updated as more information on the synthesis of naphthalene-1,2,3,4-tetrone dihydrate becomes available. Researchers are encouraged to perform small-scale test reactions and thorough characterization of all intermediates.
troubleshooting guide for using 1,2,3,4-Tetraoxotetralin dihydrate in organic reactions
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals using 1,2,3,4-Tetraoxotetralin dihydrate in organic reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound, also known as naphthalene-1,2,3,4-tetrone dihydrate, is primarily used as a precursor for the synthesis of various heterocyclic compounds. A key application is its reaction with 1,2-diamines to form quinoxaline derivatives, which are important scaffolds in medicinal chemistry.
Q2: How does the dihydrate form affect the reaction?
A2: The two water molecules in the dihydrate form may need to be considered in the reaction setup. For reactions sensitive to water, pre-drying of the reagent or the use of a drying agent may be necessary. However, in many condensation reactions, the presence of a small amount of water may not be detrimental and can sometimes be removed azeotropically during the reaction.
Q3: What solvents are recommended for reactions with this compound?
A3: The choice of solvent depends on the specific reaction. For the synthesis of quinoxalines, polar solvents such as ethanol, methanol, or acetic acid are often used to facilitate the dissolution of the reactants. Toluene can also be used, particularly if azeotropic removal of water is desired.
Q4: Is this compound stable? How should it be stored?
A4: While specific stability data is limited, as a poly-carbonyl compound, it should be stored in a cool, dry place away from strong bases and reducing agents. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.
Q5: What are the typical reaction conditions for quinoxaline synthesis using this reagent?
A5: The reaction is typically carried out by mixing equimolar amounts of this compound and a substituted o-phenylenediamine in a suitable solvent. The reaction mixture is often heated to reflux for a period of a few hours to ensure complete reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting material. 3. Incorrect stoichiometry. 4. Inactive reagents. | 1. Increase reaction time and/or temperature. Monitor the reaction by TLC. 2. Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive. Check the quality of the starting material. 3. Carefully check the molar equivalents of the reactants. 4. Verify the purity of the starting materials. |
| Formation of Multiple Products/Side Reactions | 1. Self-condensation of the tetralone. 2. Oxidation of the diamine. 3. Competing side reactions due to impurities. | 1. Control the reaction temperature and add the diamine slowly to the tetralone solution. 2. Use a high-purity diamine and consider running the reaction under an inert atmosphere. 3. Purify the starting materials before the reaction. |
| Difficulty in Product Isolation and Purification | 1. Product is highly soluble in the reaction solvent. 2. Product co-elutes with starting materials or byproducts during chromatography. 3. Product is an insoluble solid that precipitates with impurities. | 1. After the reaction, try to precipitate the product by adding a non-polar solvent or by cooling the reaction mixture. 2. Optimize the mobile phase for column chromatography. Consider recrystallization as an alternative purification method. 3. Wash the crude precipitate with a suitable solvent to remove impurities. Recrystallization from an appropriate solvent system is recommended. |
| Inconsistent Reaction Results | 1. Variable water content in the dihydrate. 2. Presence of oxygen. | 1. If the reaction is sensitive to water, consider drying the dihydrate under vacuum before use or using a fresh batch. 2. Degas the solvent and run the reaction under an inert atmosphere of nitrogen or argon. |
Data Presentation
Physical and Chemical Properties of 1,2,3,4-Tetraoxotetralin and its Dihydrate
| Property | 1,2,3,4-Tetraoxotetralin (Anhydrous) | This compound |
| Molecular Formula | C₁₀H₄O₄[1] | C₁₀H₄O₄·2H₂O |
| Molecular Weight | 188.14 g/mol [1] | 224.17 g/mol |
| CAS Number | 30266-58-1[1] | 34333-95-4 |
| Appearance | Data not readily available | Data not readily available |
| Solubility | Data not readily available | Data not readily available |
Experimental Protocols
Synthesis of Dibenzo[a,c]phenazine from this compound and o-Phenylenediamine
This protocol is a representative procedure for the synthesis of a quinoxaline derivative.
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol (or Glacial Acetic Acid)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, glassware for recrystallization/chromatography)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of ethanol.
-
Add 1.0 mmol of o-phenylenediamine to the solution.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, reduce the solvent volume using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for quinoxaline synthesis.
Caption: Troubleshooting guide for low product yield.
References
Technical Support Center: Synthesis of 1,2,3,4-Tetraoxotetralin Dihydrate
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing 1,2,3,4-Tetraoxotetralin Dihydrate?
A1: The most plausible synthetic route involves a multi-step oxidation of 1,2,3,4-tetrahydronaphthalene (tetralin). The general strategy is a sequential oxidation of the methylene groups of the saturated ring to carbonyl groups. This typically starts with the oxidation of tetralin to 1-tetralone, followed by successive oxidations at the C2, C3, and C4 positions.
Q2: What are the common oxidizing agents used for the conversion of tetralin and its derivatives to ketones?
A2: A variety of oxidizing agents can be employed, with the choice depending on the specific transformation. For the initial oxidation of tetralin to 1-tetralone, reagents like chromium trioxide in acetic acid or air oxidation catalyzed by metal ions (e.g., Cr³⁺ or Cu²⁺) are common. For the subsequent oxidation of α-methylene groups to form α-diketones, selenium dioxide (SeO₂) is a classic and effective reagent in what is known as the Riley oxidation. Hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX), have also been used for the oxidation of 1-tetralones.
Q3: How is the final product, this compound, typically isolated and purified?
A3: Given the high polarity of the tetra-carbonyl compound, purification would likely involve crystallization. The crude product, after workup to remove the oxidant and solvent, could be dissolved in a minimal amount of a hot polar solvent and allowed to cool to induce crystallization. The dihydrate form suggests that water is integral to the crystal structure, so crystallization from an aqueous solvent system might be necessary. Due to the potential for decomposition at high temperatures, purification techniques should be conducted under mild conditions.
Q4: What are the main challenges in the synthesis of this compound?
A4: The primary challenges include achieving complete oxidation to the tetra-carbonyl stage without causing ring cleavage or other side reactions. Over-oxidation can lead to the formation of carboxylic acids. Another challenge is the purification of the final product, which may be unstable under certain conditions. The choice of appropriate oxidizing agents and the careful control of reaction conditions at each step are crucial for a successful synthesis.
Proposed Experimental Protocol
The following is a hypothetical, multi-step protocol for the synthesis of this compound based on analogous reactions found in the literature.
Step 1: Synthesis of 1-Tetralone from 1,2,3,4-Tetrahydronaphthalene (Tetralin)
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Method: Oxidation with chromium trioxide.
-
Procedure: A solution of chromium trioxide in aqueous acetic acid is prepared and cooled to 0°C. A solution of naphthalene in glacial acetic acid is then added dropwise over 2-3 hours while maintaining the low temperature. The reaction mixture is stirred overnight, allowing it to slowly warm to room temperature. The crude product is precipitated by pouring the reaction mixture into a large volume of water, followed by filtration, washing, and drying. The crude 1-tetralone can be purified by crystallization from petroleum ether.
Step 2: Synthesis of 1,2-Naphthoquinone from 1-Tetralone
-
Method: Oxidation with 2-Iodoxybenzoic acid (IBX).
-
Procedure: 1-Tetralone is dissolved in a suitable solvent like DMSO. IBX is added to the solution, and the mixture is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and worked up to remove the 2-iodobenzoic acid byproduct. The crude 1,2-naphthoquinone can be purified by column chromatography or crystallization.
Step 3: Synthesis of 1,2,3-Trioxotetralin from 1,2-Naphthoquinone
-
Method: Riley Oxidation with Selenium Dioxide (SeO₂).
-
Procedure: 1,2-Naphthoquinone is dissolved in a solvent such as 1,4-dioxane in a pressure tube. Selenium dioxide is added, and the suspension is heated with vigorous stirring. After the reaction is complete (monitored by TLC), the mixture is cooled, diluted with a solvent like diethyl ether, and filtered to remove selenium byproducts. The filtrate is concentrated, and the crude product is purified by flash column chromatography.
Step 4: Synthesis of 1,2,3,4-Tetraoxotetralin from 1,2,3-Trioxotetralin and subsequent hydration
-
Method: Riley Oxidation with Selenium Dioxide (SeO₂).
-
Procedure: 1,2,3-Trioxotetralin is dissolved in a suitable solvent like aqueous acetic acid or 1,4-dioxane. Selenium dioxide is added, and the mixture is heated. The reaction is monitored for the formation of the tetra-ketone. After completion, the reaction mixture is cooled and worked up to remove selenium byproducts. The crude 1,2,3,4-Tetraoxotetralin is then purified by crystallization from an appropriate aqueous solvent system to yield the dihydrate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 1-Tetralone (Step 1) | Incomplete oxidation. | - Increase the reaction time or the amount of oxidizing agent. - Ensure the temperature is maintained correctly during the addition of tetralin. |
| Over-oxidation to phthalic acid. | - Maintain a low temperature during the addition of the oxidant. - Do not use an excessive amount of the oxidizing agent. | |
| Formation of Byproducts in Step 2 | Non-selective oxidation. | - Optimize the amount of IBX used. - Try alternative solvents or reaction temperatures. |
| Incomplete reaction. | - Increase the reaction time or temperature. - Ensure the 1-tetralone starting material is pure. | |
| Low Yield of 1,2,3-Trioxotetralin (Step 3) | Incomplete oxidation of the α-methylene group. | - Use a stoichiometric excess of selenium dioxide. - Ensure the reaction is heated for a sufficient amount of time. |
| Decomposition of the product. | - Monitor the reaction closely and avoid prolonged heating after completion. - Consider using milder reaction conditions if possible. | |
| Incomplete Oxidation to 1,2,3,4-Tetraoxotetralin (Step 4) | The C4-position is less reactive. | - A more forceful oxidizing agent or more forcing conditions (higher temperature, longer reaction time) may be necessary. - Ensure the selenium dioxide is of high purity. |
| Difficulty in Purifying the Final Product | The product is highly polar and may be unstable. | - Use crystallization from a carefully selected solvent system. - Avoid high temperatures during purification. - Consider using a mixed solvent system to improve crystal quality. |
| Product Decomposes During Reaction or Workup | The poly-carbonyl system is sensitive to heat, strong acids, or bases. | - Maintain neutral pH during workup. - Use mild heating and monitor the reaction temperature closely. - Work up the reaction as quickly as possible once complete. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for analogous transformations found in the literature. These values can serve as a starting point for the optimization of the proposed synthesis of this compound.
| Transformation | Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Naphthalene to 1,4-Naphthoquinone | Naphthalene | Chromium Trioxide | Acetic Acid | 0 to RT | 12-24 | 18-35 |
| 1-Tetralone to 1,2-Naphthoquinone | 1-Tetralone | IBX | DMSO | 80-100 | 2-4 | 60-85 |
| α-Methylene Ketone to α-Diketone | Generic Ketone | Selenium Dioxide | 1,4-Dioxane | 100 | 7 | ~70 |
Visualizations
Caption: Proposed multi-step synthesis of this compound.
Caption: Troubleshooting workflow for low yield in an oxidation step.
side reactions in the preparation of 1,2,3,4-Tetraoxotetralin dihydrate and their prevention
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 1,2,3,4-Tetraoxotetralin dihydrate, commonly known as Ninhydrin.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the hydrated form of indane-1,2,3-trione and is more commonly known as ninhydrin.[1][2] It is a crystalline solid that is soluble in solvents like ethanol and acetone.[2] Ninhydrin is widely used as a reagent for the detection of ammonia, amines, and amino acids, with which it reacts to produce a deep blue or purple color known as Ruhemann's purple.[2][3][4]
Q2: What are the common starting materials for the synthesis of Ninhydrin?
A2: Common synthetic routes to Ninhydrin start from various precursors, including:
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Phthalic anhydride and a suitable co-reactant.[3]
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Diethyl phthalate.[1]
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1,3-Indanedione through oxidation.[1]
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l-Indanone via reaction with N,N-dimethyl-p-nitrosoaniline followed by hydrolysis.[1]
Q3: My final product is off-color (not a white or pale yellow solid). What could be the cause?
A3: An off-color final product often indicates the presence of impurities. These can arise from several sources:
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Incomplete reaction: Residual starting materials or intermediates can discolor the product.
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Side reactions: Undesired reactions can lead to colored byproducts. For instance, over-oxidation or polymerization can occur under harsh reaction conditions.
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Contaminated reagents: Impurities in the starting materials or solvents can react to form colored compounds.
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Degradation: Ninhydrin can degrade if exposed to light or high temperatures for extended periods.
Ensure the use of pure reagents and solvents, and carefully control reaction conditions such as temperature and reaction time. Recrystallization of the final product is a common purification method.
Q4: The yield of my synthesis is consistently low. What are the potential reasons?
A4: Low yields can be attributed to several factors:
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Suboptimal reaction conditions: Temperature, pressure, and reaction time may not be optimized for your specific setup.
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Moisture: Some synthetic routes are sensitive to moisture, which can lead to unwanted side reactions. Ensure all glassware is dry and use anhydrous solvents if necessary.
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Inefficient mixing: Poor agitation can lead to localized overheating or incomplete reaction.
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Loss during workup: Product may be lost during extraction, filtration, or recrystallization steps. Review your purification procedure to minimize losses.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase reaction time or temperature incrementally. |
| Decomposition of the product due to excessive heat. | Avoid overheating. Use a water or oil bath for precise temperature control. | |
| Loss of product during workup and purification. | Optimize the recrystallization solvent and procedure. Ensure complete transfer of materials between steps. | |
| Impure Product (Off-color, incorrect melting point) | Presence of unreacted starting materials. | Extend the reaction time or consider a slight excess of one of the reagents. Purify the product via recrystallization. |
| Formation of byproducts from side reactions. | Use high-purity starting materials and solvents. Control the reaction temperature carefully. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Contamination from glassware or equipment. | Ensure all glassware is thoroughly cleaned and dried before use. | |
| Difficulty in Product Isolation/Crystallization | Incorrect solvent system for recrystallization. | Perform small-scale solvent screening to identify an optimal solvent or solvent mixture for crystallization. |
| Product is too soluble in the reaction mixture. | If possible, cool the reaction mixture to a lower temperature to induce precipitation. If the product is in an aqueous layer, consider adjusting the pH or performing a solvent extraction. |
Experimental Methodologies
While specific, detailed protocols can vary, the following outlines the general steps for common synthetic routes to Ninhydrin.
Synthesis from Diethyl Phthalate
This two-step method involves an intramolecular ester condensation followed by hydrolysis.[1]
-
Step 1: Intramolecular Ester Condensation: Diethyl phthalate is treated with a strong base (e.g., sodium ethoxide) in an appropriate solvent to facilitate an intramolecular condensation, leading to the formation of the 1,3-indanedione system.[1]
-
Step 2: Oxidation and Hydrolysis: The resulting 1,3-indanedione can then be oxidized. One method involves hydrolysis in boiling water after reaction with an α-chloro thioether, which can result in nearly quantitative yields of ninhydrin.[1] Another approach is the oxidation using selenium dioxide.[1]
Synthesis from 1,3-Indanedione
1,3-Indanedione can be directly oxidized to Ninhydrin using various oxidizing agents.[1]
-
Oxidation: 1,3-Indanedione is dissolved in a suitable solvent system.
-
Addition of Oxidizing Agent: An oxidizing agent such as selenium dioxide or iodobenzene diacetate in the presence of an alcohol and sulfuric acid is added.[1]
-
Hydrolysis: The intermediate product is then hydrolyzed to yield Ninhydrin.[1]
Visualizing the Synthesis and Reactions
Experimental Workflow: Synthesis from Diethyl Phthalate
References
Technical Support Center: Purification of 1,2,3,4-Tetraoxotetralin Dihydrate
Disclaimer: 1,2,3,4-Tetraoxotetralin dihydrate is a compound with limited specific purification data in publicly available literature. The following troubleshooting guides, FAQs, and protocols are based on general principles for the purification of highly polar, reactive carbonyl compounds, and analogous substances like ninhydrin. Researchers should always begin with small-scale trials to optimize conditions for their specific sample.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: Given its structure, likely impurities include starting materials from synthesis, by-products from incomplete reactions or side reactions, and degradation products. As a tetracarbonyl compound, it may be susceptible to hydration, oxidation, or polymerization, especially under harsh conditions. Colored impurities are also common in related polycarbonyl compounds.
Q2: My this compound sample is discolored (e.g., yellow or brown). What is the likely cause and how can I address it?
A2: Discoloration often indicates the presence of polymeric or degradation by-products. These can sometimes be removed by recrystallization with the aid of activated charcoal. However, care must be taken as charcoal can also adsorb the desired product. A small-scale test is recommended.
Q3: Is this compound stable to heat?
A3: Polycarbonyl compounds can be heat-sensitive. It is advisable to avoid prolonged heating during purification. When preparing solutions for recrystallization, dissolve the compound in a minimal amount of near-boiling solvent and do not maintain at high temperatures for extended periods.
Q4: Can I use chromatography to purify this compound?
A4: Chromatography can be a viable option, but the high polarity and reactivity of the compound present challenges. Normal-phase silica gel chromatography may lead to strong adsorption or degradation. Reversed-phase chromatography (e.g., C18) with a suitable polar mobile phase (like water/acetonitrile or water/methanol mixtures) might be more successful.[1] Due to the reactive nature of carbonyl compounds, derivatization might be necessary for successful separation by gas chromatography.[2]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The compound is precipitating too quickly from a supersaturated solution. | Select a solvent with a lower boiling point.[3] Try adding a co-solvent to reduce the solubility of the compound more gradually. Induce crystallization by scratching the inside of the flask or adding a seed crystal.[4] |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). The solution is supersaturated. | Boil off some of the solvent to concentrate the solution. Induce crystallization by scratching the flask or adding a seed crystal.[4] If crystals still do not form, a different solvent system may be needed. |
| Poor recovery of the compound. | The compound is too soluble in the cold solvent. Premature crystallization occurred during hot filtration. | Ensure the solution is thoroughly chilled in an ice bath before filtration to maximize precipitation.[5] Use a minimal amount of ice-cold solvent to wash the crystals.[4][5] For hot filtration, pre-heat the funnel and filter paper and dilute the solution slightly to prevent premature crystallization.[5] |
| Product is still impure after recrystallization. | The chosen solvent does not effectively differentiate between the compound and the impurity (they have similar solubilities). The cooling was too rapid, trapping impurities in the crystal lattice. | Select a different recrystallization solvent or a solvent pair.[6] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] |
General Handling and Stability
| Problem | Possible Cause | Suggested Solution |
| Sample degrades during purification. | The compound is unstable to heat, light, or certain solvents. | Minimize exposure to high temperatures. Use amber glassware or protect the apparatus from light. Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) if the compound is air-sensitive. |
| Inconsistent analytical results (e.g., melting point, NMR). | The compound may exist in different hydration states or polymorphic forms. Residual solvent may be present. | Dry the sample thoroughly under vacuum. Ensure consistent handling and storage conditions to maintain the dihydrate form. |
Quantitative Data Summary
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |
| Water | ~1.0 | > 20 | Potentially suitable |
| Ethanol | ~5.0 | > 25 | May be too soluble when cold |
| Acetone | ~3.0 | > 20 | Potentially suitable |
| Ethyl Acetate | < 0.5 | ~5.0 | Potentially suitable |
| Toluene | < 0.1 | < 1.0 | Unsuitable (too insoluble) |
| Hexane | < 0.01 | < 0.1 | Unsuitable (too insoluble) |
Experimental Protocols
Protocol 1: Recrystallization from an Aqueous System
This protocol is a general guideline. The ideal solvent or solvent system must be determined experimentally.
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various polar solvents (e.g., water, ethanol, acetone) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[3] Water is a likely candidate for a highly polar dihydrate.
-
Dissolution: In an Erlenmeyer flask, add the crude compound. Add the minimum amount of near-boiling water to just dissolve the solid. Swirl the flask to aid dissolution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, swirl, and then heat back to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a gravity funnel and a clean receiving flask. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove the charcoal or other solids.
-
Crystallization: Cover the receiving flask with a watch glass and allow the solution to cool slowly to room temperature. Large, well-formed crystals should appear. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass and dry to a constant weight, preferably in a desiccator or under a mild vacuum.
Visualizations
Caption: Troubleshooting workflow for recrystallization.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Gas chromatographic analysis of reactive carbonyl compounds formed from lipids upon UV-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. athabascau.ca [athabascau.ca]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. pubs.acs.org [pubs.acs.org]
resolving solubility issues of naphthalene-1,2,3,4-tetrone dihydrate in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with naphthalene-1,2,3,4-tetrone dihydrate.
Frequently Asked Questions (FAQs)
Q1: What is naphthalene-1,2,3,4-tetrone dihydrate and what are its common applications?
A1: Naphthalene-1,2,3,4-tetrone dihydrate is a chemical compound with the formula C₁₀H₄O₄·2H₂O. It is a versatile building block in organic synthesis and serves as a precursor for pharmaceuticals and agrochemicals.[1] It is also used as an intermediate in the synthesis of vitamins, hormones, and other biologically active compounds.[1]
Q2: How does the dihydrate form of this compound affect its properties?
A2: The presence of two water molecules in the dihydrate form can influence its physical and chemical properties, most notably its solubility and stability.[1]
Q3: What are the general safety precautions for handling naphthalene-1,2,3,4-tetrone dihydrate?
A3: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as a lab coat, safety glasses with side shields, and appropriate gloves (e.g., nitrile).[2] Work in a well-ventilated area and avoid inhalation of any dust or vapors.[3][4] Avoid contact with skin and eyes.[4] In case of a spill, clean it up immediately, avoiding dust formation, and place the material in a suitable container for disposal.[4]
Troubleshooting Guide: Resolving Solubility Issues
Users may encounter difficulties in dissolving naphthalene-1,2,3,4-tetrone dihydrate in organic solvents. The following guide provides a systematic approach to resolving these issues.
Initial Assessment of Solubility
Due to the presence of multiple polar ketone groups and water of hydration, naphthalene-1,2,3,4-tetrone dihydrate is expected to have higher solubility in polar organic solvents.
Solubility Profile (Qualitative)
| Solvent | Expected Solubility | Recommendations & Notes |
| Dimethyl Sulfoxide (DMSO) | High | Often the solvent of choice for polar, difficult-to-dissolve compounds. Ensure the use of anhydrous DMSO as water content can affect solubility. |
| Dimethylformamide (DMF) | High | Similar to DMSO, a good starting point for solubilization. |
| Methanol (MeOH) | Moderate | A polar protic solvent that may be effective. |
| Ethanol (EtOH) | Moderate | Similar to methanol, but its lower polarity might result in slightly lower solubility. |
| Acetone | Moderate to Low | May be a suitable solvent, but solubility might be limited. |
| Dichloromethane (DCM) | Low | Generally not recommended for this polar compound. |
| Hexanes/Heptane | Very Low | Not recommended due to the nonpolar nature of these solvents. |
Step-by-Step Dissolution Protocol
This protocol outlines a series of steps to take when attempting to dissolve naphthalene-1,2,3,4-tetrone dihydrate.
Experimental Protocol: Solubilization of Naphthalene-1,2,3,4-tetrone Dihydrate
Objective: To achieve complete dissolution of naphthalene-1,2,3,4-tetrone dihydrate in an appropriate organic solvent.
Materials:
-
Naphthalene-1,2,3,4-tetrone dihydrate
-
Selected organic solvent (e.g., anhydrous DMSO, DMF)
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
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Hot plate with temperature control
-
Ultrasonic bath
-
Vortex mixer
Procedure:
-
Solvent Selection: Begin with a high-polarity aprotic solvent such as anhydrous DMSO or DMF.
-
Initial Attempt at Room Temperature:
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Weigh a small, known amount of naphthalene-1,2,3,4-tetrone dihydrate into a clean, dry glass vial.
-
Add a measured volume of the selected solvent to achieve the desired initial concentration.
-
Add a magnetic stir bar and cap the vial securely.
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Stir the mixture vigorously at room temperature for at least 30 minutes.
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Visually inspect for any undissolved solid.
-
-
Application of Gentle Heat:
-
If the compound is not fully dissolved, gently heat the solution on a hot plate with continuous stirring.
-
Start with a low temperature (e.g., 40-50 °C) and gradually increase if necessary.
-
Caution: Monitor the solution closely for any signs of degradation (e.g., color change).
-
-
Sonication:
-
If solids persist after heating, place the vial in an ultrasonic bath.
-
Sonicate for 15-30 minute intervals.
-
Check for dissolution after each interval.
-
-
Combined Approach:
-
For particularly stubborn solubility issues, a combination of stirring, gentle heating, and intermittent sonication can be employed.
-
-
Final Observation:
-
Once the solution appears clear, allow it to cool to room temperature to ensure the compound does not precipitate out.
-
If precipitation occurs upon cooling, the solution was likely supersaturated at the higher temperature. In this case, more solvent should be added.
-
Troubleshooting Flowchart
The following diagram illustrates a logical workflow for troubleshooting solubility problems.
Caption: Troubleshooting workflow for dissolving naphthalene-1,2,3,4-tetrone dihydrate.
Logical Relationships in Solubility Enhancement
The following diagram outlines the logical relationships between different factors that can be manipulated to enhance solubility.
Caption: Logical relationships for enhancing solubility.
References
Technical Support Center: Catalyst Selection and Optimization for Reactions with 1,2,3,4-Tetraoxotetralin Dihydrate
Disclaimer: Specific literature on the catalytic reactions of 1,2,3,4-Tetraoxotetralin dihydrate (also known as naphthalene-1,2,3,4-tetrone dihydrate) is limited in publicly available scientific databases. The following guidance is based on established principles of organic chemistry, catalysis, and data from analogous poly-ketone compounds. Researchers should treat these recommendations as a starting point and conduct thorough optimization for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in working with this compound?
A1: The primary challenges stem from the molecule's high density of reactive functional groups. The four ketone groups make the molecule highly susceptible to a variety of reactions, including reductions, nucleophilic additions, and potential rearrangements. Achieving selective transformation of one or two ketone groups while leaving the others intact is a significant synthetic challenge. The compound's polarity may also limit its solubility in common non-polar organic solvents.
Q2: Which catalysts are recommended for the selective reduction of this compound?
A2: For selective reduction of the ketone functionalities to alcohols, catalytic hydrogenation is a promising approach. Commonly used heterogeneous catalysts for ketone reduction include:
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Palladium on Carbon (Pd/C): Often a good starting point for ketone hydrogenations. It can be selective, but over-reduction to the fully saturated hydrocarbon is possible under harsh conditions.[1][2]
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Platinum(IV) Oxide (PtO₂ or Adam's catalyst): A highly active catalyst that can reduce aromatic rings and carbonyls.[3] Careful control of reaction conditions is necessary to achieve selectivity.
-
Raney Nickel (Ra-Ni): A very active catalyst, often used for complete reductions. It may be too reactive for selective transformations of this substrate.
-
Rhodium on Alumina (Rh/Al₂O₃): Can be effective for the hydrogenation of aromatic rings and ketones.
For improved chemoselectivity, "poisoned" or modified catalysts can be employed. For example, Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline), while typically used for alkyne reduction, illustrates the principle of catalyst deactivation for enhanced selectivity.[4][5]
Q3: How can I control the extent of reduction to obtain partially reduced products (diols or triols)?
A3: Controlling the extent of reduction is key. Several strategies can be employed:
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Catalyst Loading: Start with a low catalyst loading (e.g., 1-5 mol%) and increase if the reaction is too slow.
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Hydrogen Pressure: Use lower hydrogen pressures (e.g., atmospheric pressure from a balloon) to favor partial reduction.[6] High pressures will likely lead to over-reduction.
-
Temperature: Begin at room temperature. Increased temperature will accelerate the reaction but may reduce selectivity.
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Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the desired product is formed.
-
Catalyst Modifiers: The addition of specific additives can sometimes "poison" the catalyst to prevent over-reduction.
Q4: What are common side reactions to be aware of?
A4: Potential side reactions include:
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Over-reduction: Reduction of all four ketone groups and potentially the aromatic ring, leading to decalin derivatives.
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Aromatization/Rearrangement: Under certain conditions, the molecule might undergo rearrangement to form more stable aromatic structures like naphthalenediols.
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Catalyst Poisoning: Impurities in the starting material or solvent, or even the substrate/product itself, can adsorb strongly to the catalyst surface and deactivate it.[4][7][8][9]
Troubleshooting Guides
Issue 1: The reaction is not proceeding or is very slow.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | The catalyst may be old or have been improperly stored. Use a fresh batch of catalyst.[10] |
| Catalyst Poisoning | Purify the starting material and ensure solvents are of high purity and free of sulfur or other known catalyst poisons.[11] |
| Insufficient Hydrogen | Ensure the system is properly sealed and purged with hydrogen. For balloon hydrogenations, ensure the balloon remains inflated. Consider increasing the hydrogen pressure if working with a pressure reactor.[6] |
| Poor Solubility | The substrate may not be fully dissolved. Try a different solvent or a co-solvent system. Protic polar solvents like ethanol or methanol are often good choices for ketone hydrogenations.[10][12] |
| Inadequate Mixing | Ensure vigorous stirring to facilitate contact between the substrate, catalyst, and hydrogen gas.[10] |
Issue 2: The reaction is producing a mixture of over-reduced products.
| Possible Cause | Troubleshooting Step |
| Catalyst is too active | Switch to a less active catalyst (e.g., from PtO₂ to Pd/C). Consider using a modified or "poisoned" catalyst.[13] |
| Reaction conditions are too harsh | Decrease the hydrogen pressure, lower the reaction temperature, and reduce the reaction time. |
| High catalyst loading | Reduce the amount of catalyst used. |
Data Presentation
Table 1: Hypothetical Catalyst Screening for Partial Reduction of this compound
Reaction Conditions: 1 mmol substrate, 10 mL solvent, room temperature, 1 atm H₂ (balloon), 8 hours.
| Catalyst (5 mol%) | Solvent | Conversion (%) | Selectivity for Diol Product (%) | Selectivity for Over-reduced Products (%) |
| 10% Pd/C | Ethanol | 95 | 70 | 25 |
| 5% Pd/C | Ethanol | 80 | 85 | 10 |
| PtO₂ | Ethanol | >99 | 10 | 90 |
| 10% Pd/C | Ethyl Acetate | 60 | 75 | 5 |
| 10% Pd/C with Quinoline (1 eq) | Ethanol | 40 | 95 | <5 |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation
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Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, 0.1 M concentration).
-
Catalyst Addition: Carefully add the chosen catalyst (e.g., 5% Pd/C, 5 mol%) to the solution.
-
Hydrogenation Setup: Seal the flask with a septum and connect it to a hydrogen source (e.g., a balloon filled with H₂ or a hydrogenator).
-
Purging: Evacuate the flask under vacuum and backfill with hydrogen. Repeat this process three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature) and pressure.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge with an inert gas (e.g., nitrogen or argon).
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.
Mandatory Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. Illustrated Glossary of Organic Chemistry - Poisoned catalyst [chem.ucla.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Poisoning of Pt/γ-Al2O3 Aqueous Phase Reforming Catalysts by Ketone and Diketone-Derived Surface Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
byproduct identification and removal in 1,2,3,4-Tetraoxotetralin dihydrate reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2,3,4-tetraoxotetralin dihydrate. The information provided addresses common issues related to byproduct identification and removal during synthesis and purification.
Disclaimer: Direct literature on the specific byproducts formed during the synthesis of this compound is limited. The following guidance is based on established chemical principles and analogous reactions involving similar poly-carbonyl compounds, such as ninhydrin.
Troubleshooting Guide
Q1: My reaction to synthesize this compound resulted in a low yield and a discolored product. What are the likely side reactions and byproducts?
A1: Low yields and discoloration are common indicators of side reactions. In the oxidation of a tetralin precursor to a tetraoxo derivative, several byproducts can be anticipated:
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Incomplete Oxidation Products: The reaction may not have gone to completion, leaving starting material or partially oxidized intermediates (e.g., di- or tri-oxo species) in your product mixture.
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Over-oxidation/Ring-Opening Products: Harsh oxidation conditions can lead to the cleavage of the ring system, resulting in acidic byproducts like phthalic acid or its derivatives.
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Products of Side Reactions with Reagents: The specific oxidizing agent used can lead to its own set of byproducts. For instance, if using nitric acid, nitrated derivatives of the starting material or product could be formed.
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Polymerization Products: The high reactivity of the poly-carbonyl system can sometimes lead to self-condensation or polymerization, especially under basic conditions or at elevated temperatures.
Q2: I have an unknown impurity in my product that is visible on the TLC plate. How can I identify it?
A2: A systematic approach is necessary to identify unknown impurities. The following workflow is recommended:
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Initial Characterization:
-
Thin-Layer Chromatography (TLC): Use different solvent systems to get good separation between your product and the impurity. Observe the spot characteristics (color, fluorescence under UV light).
-
Solubility Tests: Determine the solubility of your crude product in various solvents. This can sometimes help in separating the product from certain impurities.
-
-
Spectroscopic and Spectrometric Analysis:
-
Isolate the Impurity: If possible, isolate the impurity using preparative TLC or flash column chromatography.
-
Mass Spectrometry (MS): Obtain a mass spectrum of the isolated impurity to determine its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structure elucidation.
-
Infrared (IR) Spectroscopy: This can help identify functional groups present in the impurity.
-
Q3: My purified this compound is unstable and decomposes over time. What could be the cause?
A3: this compound, being a poly-carbonyl compound, is susceptible to degradation. Potential causes for instability include:
-
Residual Acid or Base: Trace amounts of acid or base from the workup can catalyze decomposition. Ensure your product is washed thoroughly to remove any residual reagents.
-
Presence of Water: While it exists as a dihydrate, excess water or atmospheric moisture can promote hydrolysis or other degradation pathways. Store the compound in a desiccator.
-
Light Sensitivity: Poly-carbonyl compounds can be light-sensitive. Store your product in an amber vial or protected from light.
-
Oxidative Degradation: The compound itself is highly oxidized, but further reactions with atmospheric oxygen are possible, especially in the presence of impurities. Store under an inert atmosphere (e.g., nitrogen or argon) if necessary.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The choice of purification method depends on the nature of the impurities. The most common techniques are:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. The choice of solvent is critical.
-
Column Chromatography: Silica gel column chromatography can be used to separate the product from byproducts with different polarities.
-
Sublimation: For thermally stable compounds, sublimation under vacuum can be a powerful purification technique.
Q2: How can I monitor the progress of my this compound synthesis reaction to minimize byproduct formation?
A2: Careful reaction monitoring is key. Use Thin-Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product. It is advisable to run a standard of the starting material and, if available, the pure product on the same TLC plate as the reaction mixture. This will help you determine the optimal reaction time and prevent the formation of over-oxidation or degradation products that may appear with prolonged reaction times.
Q3: Are there any specific safety precautions I should take when working with this compound and its reactions?
A3: Yes, standard laboratory safety practices should be strictly followed. Additionally:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: Handle the compound and conduct reactions in a well-ventilated fume hood, as some reagents and potential byproducts may be volatile or toxic.
-
Oxidizing Agents: Be cautious when working with strong oxidizing agents, as they can react violently with organic materials.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Purity of Final Product (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization (Ethanol/Water) | 98.5 | 75 | Simple, scalable | Lower yield if product is slightly soluble |
| Column Chromatography (Silica Gel) | >99 | 60 | High purity achievable | Time-consuming, requires solvent |
| Sublimation | 99.5 | 50 | Very high purity, solvent-free | Not suitable for thermally labile compounds |
Experimental Protocols
Protocol 1: Identification of an Unknown Impurity by HPLC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV detector at a wavelength where the product and potential impurities absorb (e.g., 254 nm).
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC outlet to an electrospray ionization (ESI) mass spectrometer.
-
Acquire mass spectra in both positive and negative ion modes.
-
Determine the molecular weight of the parent ion for each peak observed in the chromatogram.
-
-
Data Analysis: Correlate the retention times of the peaks in the UV chromatogram with the mass spectra to assign molecular weights to the product and impurities.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent system in which the this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of ethanol and water is often a good starting point.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for Byproduct Identification and Purification.
Caption: Troubleshooting Logic for Reaction Issues.
Validation & Comparative
Comparative Performance Analysis of Naphthalene-1,2,3,4-tetrone Dihydrate in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of naphthalene-1,2,3,4-tetrone dihydrate, a member of the naphthoquinone class of compounds, which are of significant interest in anticancer research. Due to limited publicly available data on the specific biological activity of naphthalene-1,2,3,4-tetrone dihydrate, this guide will draw comparisons with structurally related and well-studied naphthoquinone analogues. The information presented aims to provide a valuable resource for researchers interested in evaluating the potential of this and similar compounds in drug discovery and development.
Introduction to Naphthalene-1,2,3,4-tetrone Dihydrate and its Class
Naphthalene-1,2,3,4-tetrone dihydrate belongs to the broad class of naphthoquinones, which are bicyclic aromatic compounds. Many natural and synthetic naphthoquinones have demonstrated significant biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Their mechanism of action is often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and the induction of oxidative stress within cells.[3] This can trigger various cellular signaling pathways, ultimately leading to apoptosis (programmed cell death) in cancer cells.[3][4]
While naphthalene-1,2,3,4-tetrone dihydrate's specific performance data is scarce in literature, its tetraketone structure suggests a high potential for reactivity and biological activity. This guide will compare its anticipated performance with that of other cytotoxic naphthoquinones.
Comparative Cytotoxicity Data
To provide a framework for evaluating naphthalene-1,2,3,4-tetrone dihydrate, the following table summarizes the cytotoxic activity (IC50 values) of several representative naphthoquinone derivatives against various cancer cell lines. These compounds are selected to represent the structural diversity and anticancer potential of this class.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Plumbagin | PANC-1 (Pancreatic) | 0.11 (in NDM) | [2] |
| Shikonin | MCF-7 (Breast) | ~1.0 | [1] |
| β-lapachone | MDA-MB-231 (Breast) | ~2.5 | [1] |
| Juglone Derivative (MAM) | MCF-7 (Breast) | ~5.0 | [1] |
| Naphthalene-Chalcone Hybrid (2j) | A549 (Lung) | 7.84 | [5] |
| Lawsone Derivative (4) | IGROV-1 (Ovarian) | Not specified, but showed high selectivity | [6] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency.
Proposed Mechanism of Action: A Generalized Pathway for Cytotoxic Naphthoquinones
The primary proposed mechanism of anticancer activity for many naphthoquinones involves the induction of oxidative stress and subsequent apoptosis. The following diagram illustrates a generalized signaling pathway that is likely relevant for naphthalene-1,2,3,4-tetrone dihydrate, based on studies of similar compounds.[3][4]
References
- 1. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Exploring the anticancer and antibacterial potential of naphthoquinone derivatives: a comprehensive computational investigation [frontiersin.org]
- 5. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 1,2,3,4-Tetraoxotetralin Dihydrate as a Precursor in Pharmaceutical Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,2,3,4-Tetraoxotetralin Dihydrate as a potential precursor in the synthesis of complex nitrogen-containing heterocyclic compounds, which are significant scaffolds in pharmaceutical development. While direct, extensive experimental data on the use of this compound in pharmaceutical synthesis is limited in publicly available literature, its chemical structure as a cyclic 1,2-dicarbonyl compound suggests its utility in well-established synthetic routes. This guide evaluates its potential by comparing it with commonly used alternative precursors in the synthesis of dibenzo[a,c]phenazine derivatives, a class of compounds with applications in materials science and as frameworks for bioactive molecules.
Introduction to this compound
This compound, also known as 1,2,3,4-naphthalenetetrone dihydrate, is a polycarbonyl compound with the molecular formula C₁₀H₄O₄·2H₂O.[1] Its highly electrophilic nature, stemming from the adjacent ketone functionalities, makes it a reactive candidate for condensation reactions, particularly with binucleophiles like aromatic diamines. This reactivity is the basis for its proposed use as a precursor in the synthesis of fused heterocyclic systems.
Comparative Synthesis of Dibenzo[a,c]phenazine Derivatives
A common and efficient method for the synthesis of quinoxalines and their fused analogues, such as dibenzo[a,c]phenazines, is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. This reaction provides a straightforward approach to constructing the core phenazine ring system.
Proposed Synthesis using this compound
Based on established chemical principles, this compound is expected to react with o-phenylenediamine to form dibenzo[a,c]phenazine-9,14-dione. The reaction likely proceeds through a condensation-cyclization-aromatization sequence.
Caption: Proposed reaction pathway for the synthesis of dibenzo[a,c]phenazine-9,14-dione.
Alternative Precursors
Commonly used precursors for the synthesis of dibenzo[a,c]phenazine derivatives include phenanthrene-9,10-dione and its substituted analogues. These compounds are well-documented in the literature for their reactivity with aromatic diamines.
Data Presentation: Comparison of Precursors
The following table summarizes the performance of this compound (projected) and alternative precursors in the synthesis of dibenzo[a,c]phenazine derivatives.
| Precursor | Diamine | Product | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound (Projected) | o-Phenylenediamine | Dibenzo[a,c]phenazine-9,14-dione | Acetic Acid, Ethanol, Reflux | 2-4 h | >90 (Projected) | Inferred |
| 3,6-Dibromophenanthrene-9,10-dione | 3-Fluorobenzene-1,2-diamine | 3,6-Dibromo-10-fluorodibenzo[a,c]phenazine | Acetic Acid, Ethanol, Elevated Temp. | Not Specified | Good | [2] |
| Phenanthrene-9,10-dione | 1,2-Pyridinediamine | Dibenzo[f,h]quinoxaline | Not Specified | Not Specified | 77 | [3] |
| Phenanthrene-9,10-dione | 3,4-Benzophenonediamine | Dibenzo[a,c]phenazin-11-yl(phenyl)methanone | Not Specified | Not Specified | 98 | [3] |
Note: The data for this compound is a projection based on the high reactivity of polycarbonyl compounds and is not yet supported by direct experimental evidence in the reviewed literature.
Experimental Protocols
Proposed Protocol for the Synthesis of Dibenzo[a,c]phenazine-9,14-dione using this compound
Materials:
-
This compound (1 mmol)
-
o-Phenylenediamine (1 mmol)
-
Glacial Acetic Acid (10 mL)
-
Ethanol (10 mL)
Procedure:
-
A mixture of this compound (1 mmol) and o-phenylenediamine (1 mmol) is prepared in a round-bottom flask.
-
Glacial acetic acid (10 mL) and ethanol (10 mL) are added to the flask.
-
The reaction mixture is refluxed for 2-4 hours, with monitoring by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the crude product.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure dibenzo[a,c]phenazine-9,14-dione.
Experimental Protocol for the Synthesis of 3,6-Dibromo-10-fluorodibenzo[a,c]phenazine[2]
Materials:
-
3,6-Dibromophenanthrene-9,10-dione
-
3-Fluorobenzene-1,2-diamine
-
Acetic Acid
-
Ethanol
Procedure:
-
A condensation reaction is carried out between 3-fluorobenzene-1,2-diamine and 3,6-dibromophenanthrene-9,10-dione.[2]
-
The reaction is performed in a mixture of acetic acid and ethanol at elevated temperatures.[2]
-
The resulting product, 3,6-dibromo-10-fluorodibenzo[a,c]phenazine, is isolated and purified.[2]
Visualization of Experimental Workflow
Caption: General experimental workflow for the synthesis of dibenzo[a,c]phenazine derivatives.
Conclusion
This compound holds significant potential as a precursor in pharmaceutical synthesis, particularly for the construction of complex, fused heterocyclic systems. Its projected high reactivity and the straightforward nature of its proposed condensation reactions make it an attractive alternative to existing precursors. The synthesis of dibenzo[a,c]phenazine-9,14-dione from this precursor is anticipated to be a high-yielding and efficient process.
However, it is crucial to emphasize that the validation of this compound as a superior precursor requires direct experimental investigation and comparison with established methods. The information presented in this guide serves as a foundation for such research, providing a strong theoretical and comparative basis for its evaluation. Future experimental work should focus on optimizing the reaction conditions for the proposed synthesis and characterizing the resulting products to fully validate the utility of this promising precursor in the pharmaceutical industry.
References
efficacy of 1,2,3,4-Tetraoxotetralin dihydrate compared to similar compounds
An Objective Analysis of 1,2,3,4-Tetraoxotetralin Dihydrate and Structurally Related Naphthoquinones
The compound this compound, also known as 1,2,3,4-naphthalenetetrone dihydrate, belongs to the broader class of naphthoquinones[1]. While direct efficacy studies on this specific dihydrate are not extensively available in the public domain, a wealth of research exists for the closely related and structurally similar parent compound, Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone or DHNQ), and its derivatives. This guide provides a comparative analysis of the preclinical efficacy of Naphthazarin and its analogs, with a focus on their anticancer properties, supported by experimental data and methodologies.
Overview of Naphthoquinones' Biological Activity
Naphthoquinones are a class of naturally occurring and synthetic compounds that exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects[2][3]. Their mechanism of action is often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS), and their capacity to interact with biological macromolecules, such as enzymes and DNA[4]. Many naphthoquinone derivatives have been synthesized to enhance their therapeutic potential and reduce toxicity[2][4].
Comparative Efficacy of Naphthazarin and a Key Analog
A comparative study of Naphthazarin (DHNQ) and its methoxylated analog, 5,8-dimethoxy-1,4-naphthoquinone (DMNQ), reveals differences in their cytotoxic and enzyme-inhibitory activities. The following table summarizes their performance in key preclinical assays.
| Compound | Cytotoxicity in L1210 Cells (IC50) | Inhibition of DNA Topoisomerase-I (IC50) |
| Naphthazarin (DHNQ) | 0.15 µM | 60-65 µM |
| 5,8-dimethoxy-1,4-naphthoquinone (DMNQ) | 0.45 µM | 60-65 µM |
| Data sourced from a study on Naphthazarin derivatives. |
The data indicates that while both compounds exhibit similar inhibitory effects on DNA topoisomerase-I, Naphthazarin (DHNQ) is significantly more cytotoxic to L1210 leukemia cells than its dimethoxy analog (DMNQ). The enhanced cytotoxicity of DHNQ is suggested to be due to its more rapid redox cycling capabilities.
Mechanism of Action: A Deeper Look
Naphthazarin has been shown to induce tumor cell apoptosis, autophagy, and cell cycle arrest[5]. One of the proposed mechanisms involves the suppression of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation[5].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to generate the comparative data.
Cytotoxicity Assay against L1210 Cells:
-
Cell Line: L1210 (leukemia cell line).
-
Method: The cytotoxicity of the compounds was determined by measuring the concentration required to inhibit cell growth by 50% (IC50).
-
Procedure: L1210 cells were cultured in an appropriate medium and seeded in multi-well plates. The cells were then exposed to various concentrations of the test compounds (DHNQ and DMNQ) for a specified period. Cell viability was assessed using a suitable method, such as the MTT assay, which measures mitochondrial activity. The IC50 values were then calculated from the dose-response curves.
DNA Topoisomerase-I Inhibition Assay:
-
Enzyme: DNA Topoisomerase-I.
-
Method: The inhibitory effect of the compounds on the enzyme's activity was measured.
-
Procedure: The assay typically involves incubating purified DNA Topoisomerase-I with a DNA substrate (e.g., supercoiled plasmid DNA) in the presence of varying concentrations of the test compounds. The enzyme's activity, which relaxes the supercoiled DNA, is then assessed by agarose gel electrophoresis. The concentration of the compound that inhibits the enzyme's activity by 50% (IC50) is determined.
The following diagram illustrates a general workflow for evaluating the efficacy of naphthoquinone derivatives.
Conclusion
While data on this compound is limited, the extensive research on its analog Naphthazarin provides valuable insights into the potential efficacy of this class of compounds. The comparative data between Naphthazarin (DHNQ) and its derivative DMNQ underscores the importance of the molecular structure in determining biological activity, with the hydroxyl groups in DHNQ appearing to be crucial for its potent cytotoxicity. Further research, including the synthesis and biological evaluation of various naphthoquinone derivatives, is essential to develop novel therapeutic agents with improved efficacy and safety profiles[2][4]. The provided experimental frameworks serve as a foundation for such future investigations.
References
A Head-to-Head Comparison: 1,2,3,4-Tetraoxotetralin Dihydrate (Ninhydrin) versus O-Phthaldialdehyde (OPA) for Amino Acid Detection
For researchers, scientists, and drug development professionals seeking optimal methods for amino acid detection, this guide provides a comprehensive comparison of 1,2,3,4-Tetraoxotetralin dihydrate, commonly known as Ninhydrin, and a prominent alternative, o-phthaldialdehyde (OPA). This analysis, supported by experimental data and protocols, aims to inform the selection of the most suitable reagent for specific research needs.
Ninhydrin has long been a cornerstone for the qualitative and quantitative analysis of amino acids, prized for its reliability in producing a distinct deep purple color, known as Ruhemann's purple, upon reaction with primary amino acids.[1][2] However, the landscape of analytical chemistry is ever-evolving, with alternative reagents such as OPA emerging as powerful tools offering distinct advantages in certain applications. This guide will delve into a detailed comparison of these two reagents, focusing on key performance metrics to aid in informed decision-making.
Performance Comparison: Ninhydrin vs. OPA
The choice between Ninhydrin and OPA often hinges on the specific requirements of the experiment, such as the desired sensitivity, the nature of the sample, and the available instrumentation. The following table summarizes the key quantitative performance characteristics of each reagent.
| Feature | This compound (Ninhydrin) | o-Phthaldialdehyde (OPA) |
| Detection Method | Colorimetric (Absorbance at 570 nm) | Fluorometric (Excitation ~340 nm, Emission ~455 nm)[3] |
| Limit of Detection (LOD) | 0.03 mmol L⁻¹ to 9.25 µg[4][5] | Picomole to 1.6 µg cm⁻²[6][7] |
| Limit of Quantitation (LOQ) | 0.1 mmol L⁻¹[4] | 1 µg/mL to 25 µg/mL[8][9][10] |
| Reaction Time | 15 - 45 minutes at elevated temperatures (e.g., 90-100°C)[4][11] | ~1 minute at room temperature[3][12] |
| Product Stability | Stable | Derivatives can be unstable[13][14] |
| Interferences | Ammonia and other primary amines[2] | Buffers containing primary amines[8] |
| Reaction with Proline | Forms a yellow product (absorbance at 440 nm)[2] | Does not react with proline (a secondary amine)[15] |
Reaction Pathways and Experimental Workflows
To visualize the chemical transformations and the procedural differences between using Ninhydrin and OPA, the following diagrams are provided.
The above diagram illustrates the reaction of an α-amino acid with two molecules of ninhydrin to form the characteristic deep purple product, Ruhemann's purple.[2]
This workflow diagram highlights the procedural differences, with the Ninhydrin assay requiring a heating step and the OPA assay proceeding rapidly at room temperature.
Detailed Experimental Protocols
For practical application, detailed methodologies for performing amino acid detection with both Ninhydrin and OPA are provided below.
Experimental Protocol: Ninhydrin Assay for Amino Acid Quantification
This protocol is a generalized procedure and may require optimization based on the specific sample and experimental conditions.
Materials:
-
Ninhydrin reagent (e.g., 0.2% w/v in ethanol or a buffered solution)[1]
-
Standard amino acid solutions (for calibration curve)
-
Unknown sample containing amino acids
-
Test tubes
-
Water bath or heating block
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare a series of standard amino acid solutions of known concentrations. Prepare the unknown sample, ensuring it is within the linear range of the assay.
-
Reaction: To 1 mL of each standard and the unknown sample in separate test tubes, add 1 mL of the Ninhydrin reagent.[11]
-
Incubation: Place the test tubes in a boiling water bath for 15 minutes.[11] A deep purple color will develop in the presence of primary amino acids.
-
Cooling: After incubation, cool the test tubes to room temperature.
-
Dilution: Add a diluent solvent (e.g., 50% ethanol) to each tube to bring the final volume to a consistent level (e.g., 5 mL).
-
Measurement: Measure the absorbance of each solution at 570 nm using a spectrophotometer. Use a blank solution (containing the solvent and Ninhydrin reagent but no amino acid) to zero the instrument.
-
Quantification: Plot a standard curve of absorbance versus the concentration of the standard amino acid solutions. Use the absorbance of the unknown sample to determine its amino acid concentration from the standard curve.
Experimental Protocol: OPA Assay for Amino Acid Quantification
This protocol outlines a general procedure for the fluorometric quantification of amino acids using OPA.
Materials:
-
OPA reagent solution (containing OPA and a thiol, such as 2-mercaptoethanol or 3-mercaptopropionic acid, in a buffer of pH ~9.5-10.5)[12][14]
-
Standard amino acid solutions
-
Unknown sample containing amino acids
-
Microplate or cuvettes
-
Fluorometer
Procedure:
-
Reagent Preparation: Prepare the OPA working solution. This reagent is often prepared fresh daily.
-
Sample Preparation: Prepare a series of standard amino acid solutions and the unknown sample in a suitable buffer.
-
Reaction: In a microplate well or cuvette, mix a specific volume of the sample (or standard) with the OPA reagent. The reaction occurs rapidly at room temperature.[12] A typical incubation time is 1 minute.
-
Measurement: Immediately measure the fluorescence using a fluorometer with an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 455 nm.[3]
-
Quantification: Generate a standard curve by plotting fluorescence intensity against the concentration of the standard amino acid solutions. Determine the amino acid concentration in the unknown sample by interpolating its fluorescence reading on the standard curve.
Concluding Remarks
The selection between this compound (Ninhydrin) and o-phthaldialdehyde (OPA) for amino acid detection is a nuanced decision that depends on the specific experimental context.
Advantages of Ninhydrin:
-
Robust and well-established method: The Ninhydrin reaction is a classic and widely understood method.
-
Stable colored product: The resulting Ruhemann's purple is stable, allowing for flexibility in measurement timing.
-
Reacts with proline: Ninhydrin can detect proline and other secondary amines, although it produces a different color.
Advantages of OPA:
-
Higher sensitivity: The fluorometric detection of OPA derivatives provides significantly higher sensitivity, enabling the detection of picomole levels of amino acids.[7]
-
Rapid reaction: The reaction with OPA is fast and occurs at room temperature, reducing sample processing time.
-
Amenable to high-throughput screening: The rapid, room-temperature reaction makes the OPA assay well-suited for automation and high-throughput applications.
For applications requiring high sensitivity and rapid analysis, such as in high-performance liquid chromatography (HPLC) or high-throughput screening, OPA is often the superior choice.[13][16] Conversely, for general qualitative and quantitative analyses where extreme sensitivity is not the primary concern and a robust, straightforward colorimetric method is preferred, Ninhydrin remains a valuable and reliable tool. Researchers and drug development professionals should carefully consider these factors to select the most appropriate reagent for their specific analytical needs.
References
- 1. testbook.com [testbook.com]
- 2. microbenotes.com [microbenotes.com]
- 3. interchim.fr [interchim.fr]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. anaspec.com [anaspec.com]
- 10. Use of o-phthalaldehyde assay to determine protein contents of Alhydrogel-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Estimation of Amino Acids by Ninhydrin (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 12. researchgate.net [researchgate.net]
- 13. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
A Comparative Performance Analysis for Researchers and Drug Development Professionals: Hydrated vs. Anhydrous Naphthalene-1,2,3,4-tetrone
For researchers, scientists, and professionals in drug development, the choice between using a hydrated or anhydrous form of a chemical reagent can significantly impact experimental outcomes. This guide provides a detailed comparison of the known properties and expected performance of hydrated versus anhydrous naphthalene-1,2,3,4-tetrone, a polycarbonyl compound with potential applications in chemical synthesis and biological studies. Due to the limited availability of direct comparative studies, this guide combines documented data with theoretical considerations based on general chemical principles.
Introduction to Naphthalene-1,2,3,4-tetrone and its Hydrates
Naphthalene-1,2,3,4-tetrone is a highly oxidized naphthalene derivative. In its anhydrous form, it is a potent electrophile and oxidizing agent. However, it is most commonly available and handled in its hydrated forms, typically as a dihydrate. The presence of water molecules in the crystal lattice can significantly alter the compound's physical and chemical properties, influencing its stability, solubility, and reactivity. The anhydrous parent compound is known as 1,2,3,4-naphthalenetetrone[1]. The hydrated form is commercially available as naphthalene-1,2,3,4-tetrone dihydrate[2][3][4].
Physicochemical Properties
The fundamental differences between the hydrated and anhydrous forms of naphthalene-1,2,3,4-tetrone are summarized in the table below. The data is compiled from chemical databases and supplier information. It is important to note that experimental data for the anhydrous form is scarce, likely due to its hygroscopic nature or instability.
| Property | Naphthalene-1,2,3,4-tetrone (Anhydrous) | Naphthalene-1,2,3,4-tetrone Dihydrate | Naphthalene-1,2,3,4-tetrone Monohydrate (Computed) |
| Molecular Formula | C₁₀H₄O₄ | C₁₀H₄O₄·2H₂O | C₁₀H₆O₅ |
| Molecular Weight | 188.14 g/mol [1] | 224.17 g/mol [3] | 206.15 g/mol [5] |
| CAS Number | 30266-58-1[1] | 34333-95-4[2][3][4] | Not available |
| Appearance | Likely a crystalline solid | Crystalline solid | Not available |
| Solubility | Expected to be soluble in polar organic solvents. | The presence of water molecules may impact solubility[3]. | Not available |
| Stability | Potentially less stable due to high reactivity and hygroscopicity. | The dihydrate form is noted to have its stability influenced by the water molecules[3]. | Not available |
Performance Comparison: Theoretical and Practical Considerations
Reactivity:
The anhydrous form of naphthalene-1,2,3,4-tetrone is expected to be more reactive than its hydrated counterparts. The carbonyl groups in the anhydrous form are more exposed and electrophilic. In contrast, the water molecules in the hydrated form can engage in hydrogen bonding with the carbonyl oxygens, which can reduce their electrophilicity. This difference in reactivity is crucial in organic synthesis where naphthalene-1,2,3,4-tetrone may be used as an oxidizing agent or as a partner in condensation reactions.
For reactions that are sensitive to water, the use of the anhydrous form would be necessary, though its preparation might require in-situ dehydration of the hydrate. The presence of water in the hydrated form could also act as a nucleophile in certain reactions, potentially leading to unwanted side products.
Stability and Handling:
The hydrated form is generally more stable and easier to handle under ambient conditions. The water of hydration contributes to a more stable crystal lattice. The anhydrous form is likely to be hygroscopic, readily absorbing moisture from the atmosphere to convert to the hydrated form. This necessitates storage in a desiccator and handling in a dry atmosphere to maintain its anhydrous state.
Solubility:
The presence of water of hydration can affect the solubility of the compound. While not extensively documented for naphthalene-1,2,3,4-tetrone, hydrates can sometimes exhibit different solubility profiles compared to their anhydrous forms. This could be a critical factor in designing reaction conditions or in biological assays.
Experimental Protocols and Methodologies
While no specific protocols directly comparing the two forms were found, the following represents a general procedure where naphthalene-1,2,3,4-tetrone could be used as an oxidizing agent.
General Protocol: Oxidation of a Thiol to a Disulfide
This protocol is a representative example of a reaction where the choice between hydrated and anhydrous naphthalene-1,2,3,4-tetrone could be significant.
Objective: To oxidize a generic thiol (R-SH) to its corresponding disulfide (R-S-S-R) using naphthalene-1,2,3,4-tetrone.
Materials:
-
Thiol (e.g., benzyl thiol)
-
Naphthalene-1,2,3,4-tetrone (hydrated or anhydrous)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the thiol (1 mmol) in the anhydrous solvent (10 mL).
-
In a separate flask, prepare a solution of naphthalene-1,2,3,4-tetrone (0.5 mmol) in the same anhydrous solvent (10 mL). If using the hydrated form, one might consider adding a dehydrating agent if the reaction is water-sensitive, or using it as is if the reaction is tolerant to small amounts of water.
-
Slowly add the naphthalene-1,2,3,4-tetrone solution to the thiol solution at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Upon completion, the reaction mixture can be worked up by washing with a suitable aqueous solution to remove the reduced naphthalene species, followed by drying of the organic layer, and purification of the disulfide product by column chromatography.
Expected Performance Differences:
-
Anhydrous: A faster reaction rate is anticipated due to the higher reactivity of the carbonyl groups. The stoichiometry will be more precise as the molecular weight is not inflated by water molecules.
-
Hydrated: A slower reaction rate may be observed. The presence of water could potentially lead to side reactions, although in this specific type of oxidation, it is less likely to be a major issue. The exact mass of the reagent must be calculated based on the hydrated molecular weight to ensure correct stoichiometry.
Visualizations
Chemical Structures and Interconversion
The following diagram illustrates the relationship between the anhydrous, monohydrated, and dihydrated forms of naphthalene-1,2,3,4-tetrone.
Caption: Interconversion between anhydrous and hydrated forms.
Hypothetical Reaction Pathway: Synthesis of a Heterocycle
This diagram shows a plausible condensation reaction of anhydrous naphthalene-1,2,3,4-tetrone with a diamine to form a heterocyclic compound, a common application for polycarbonyl compounds.
Caption: A plausible synthetic application of the anhydrous form.
Potential Role in Drug Development
While specific signaling pathways for naphthalene-1,2,3,4-tetrone are not well-documented, the naphthalene scaffold is a key component in numerous therapeutic agents. Naphthalene derivatives have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The parent anhydrous compound, 1,2,3,4-naphthalenetetrone, has been noted for its potential role as a geroprotector, a substance that may help to slow down the aging process[1]. The high reactivity of the tetrone moiety could be exploited for the design of targeted covalent inhibitors in drug discovery.
The logical workflow for investigating such a compound in a drug development context is outlined below.
Caption: Drug discovery workflow for naphthalene-1,2,3,4-tetrone.
References
- 1. 1,2,3,4-Naphthalenetetrone | C10H4O4 | CID 169137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Cas 34333-95-4,1,2,3,4-TETRAOXO-1,2,3,4-TETRAHYDRONAPHTHALENE DIHYDRATE | lookchem [lookchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Naphthalene-1,2,3,4-tetraone hydrate | C10H6O5 | CID 154702851 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Properties of Naphthalene and Anthracene Diimide Analogues
Introduction
This guide provides a comparative analysis of the spectroscopic data for analogues of 1,2,3,4-Tetraoxotetralin. Due to a lack of available experimental spectroscopic data for 1,2,3,4-Tetraoxotetralin dihydrate, this guide focuses on structurally related naphthalene and anthracene diimide derivatives. The data presented is crucial for researchers and professionals in drug development and material science for the identification, characterization, and comparison of these compounds. This document summarizes key spectroscopic data in tabular form, details the experimental protocols for data acquisition, and provides visualizations of the experimental workflow.
The analogues discussed are 1,2,3,4-naphthalene diimides (NDIs) and 1,2,3,4-anthracene diimides (ADIs), which have been synthesized and characterized.[1][2] These compounds are of interest as their optical and electronic properties are comparable to other previously described isomers, expanding the range of electron-deficient aromatic compounds available to organic materials chemists.[1][2]
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the NDI and ADI analogues.
Table 1: UV-Visible Absorption Data for Naphthalene and Anthracene Diimide Analogues
| Compound | R Group | λmax (nm) | Solvent |
| 7-Hex | n-Hexyl | 391 | CH₂Cl₂ |
| 7-Ph | Phenyl | 398 | CH₂Cl₂ |
| 8-Hex | n-Hexyl | 489 | CH₂Cl₂ |
| 8-Ph | Phenyl | 499 | CH₂Cl₂ |
Data sourced from Bass, A. D., et al. (2024).[1][2]
Table 2: Fluorescence Emission Data for Naphthalene and Anthracene Diimide Analogues
| Compound | R Group | Emission λmax (nm) | Solvent |
| 7-Hex | n-Hexyl | Not Reported | CH₂Cl₂ |
| 7-Ph | Phenyl | Not Reported | CH₂Cl₂ |
| 8-Hex | n-Hexyl | Not Reported | CH₂Cl₂ |
| 8-Ph | Phenyl | Not Reported | CH₂Cl₂ |
While the emission profiles were recorded, specific λmax values were not explicitly stated in the source material.[2]
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These represent standard protocols for the analysis of organic compounds.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorbance (λmax) of the analyte.
Apparatus:
-
UV-Vis Spectrophotometer (e.g., Agilent Cary series, Thermo Scientific GENESYS series)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Sample Preparation: A stock solution of the sample is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable UV-grade solvent (e.g., CH₂Cl₂, ethanol, cyclohexane) in a volumetric flask to a known concentration (typically in the range of 10⁻⁵ to 10⁻⁴ M).
-
Instrument Setup: The spectrophotometer is powered on and allowed to warm up for at least 20-30 minutes to stabilize the lamp source.
-
Blank Measurement: A cuvette is filled with the pure solvent to be used as a blank. The cuvette is placed in the sample holder, and a baseline correction or "zero" is performed across the desired wavelength range (e.g., 200-800 nm).
-
Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample solution. The absorbance spectrum is then recorded over the same wavelength range.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Fluorescence Spectroscopy
Objective: To measure the emission spectrum of a fluorescent compound.
Apparatus:
-
Fluorometer/Spectrofluorometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
-
Instrument Setup: The spectrofluorometer is turned on, and the excitation and emission monochromators are set.
-
Excitation: The sample is irradiated at a fixed wavelength, usually the λmax determined from the UV-Vis spectrum.
-
Emission Scan: The emission monochromator scans a range of wavelengths longer than the excitation wavelength to collect the fluorescence emission spectrum.
-
Data Analysis: The wavelength of maximum emission intensity is determined from the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Apparatus:
-
FT-IR Spectrometer with a suitable detector (e.g., DTGS)
-
Sample holder (e.g., KBr pellet press, ATR accessory)
-
Agate mortar and pestle
-
KBr powder (spectroscopic grade)
Procedure (KBr Pellet Method):
-
Sample Preparation: Approximately 1-2 mg of the solid sample is finely ground in an agate mortar and pestle. About 100-200 mg of dry KBr powder is added, and the mixture is thoroughly ground and mixed.
-
Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure using a hydraulic press to form a transparent or translucent pellet.
-
Background Spectrum: A background spectrum of the empty sample compartment or a blank KBr pellet is recorded.
-
Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions (in cm⁻¹) and intensities of the absorption bands are analyzed to identify characteristic vibrations of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of a compound by observing the magnetic properties of atomic nuclei.
Apparatus:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Volumetric flasks and pipettes
Procedure (¹H and ¹³C NMR):
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent in a clean, dry NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: The NMR experiment (e.g., ¹H, ¹³C, DEPT, COSY) is set up with appropriate parameters (e.g., number of scans, pulse width, relaxation delay). The data (Free Induction Decay - FID) is then acquired.
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to TMS at 0 ppm).
-
Spectral Analysis: The chemical shifts (δ), integration (for ¹H), multiplicities (splitting patterns), and coupling constants (J) are analyzed to determine the structure of the molecule.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic characterization of a novel compound and the logical relationship between different spectroscopic techniques.
Caption: General workflow for the synthesis and spectroscopic characterization of novel compounds.
Caption: Logical relationship between different spectroscopic techniques for structure elucidation.
References
Unveiling 1,2,3,4-Tetraoxotetralin Dihydrate (Oxoline): A Comparative Guide for Researchers
For Immediate Release
A comprehensive review of 1,2,3,4-Tetraoxotetralin dihydrate, more commonly known by its synonym Oxoline, reveals its standing as a topical antiviral agent with a history of use in preventing and treating a range of viral infections. This guide offers a detailed comparison of its applications, limitations, and alternatives, supported by available data and experimental protocols to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, or Oxoline, is a compound that has been utilized primarily in the form of a nasal and topical ointment. Its main applications lie in the prophylaxis of influenza and other acute respiratory viral infections (ARVI), as well as the treatment of viral dermatoses, including those caused by herpes simplex virus (HSV) and human papillomavirus (HPV). While historical data suggests a degree of efficacy, a lack of comprehensive, modern clinical trial data and a detailed understanding of its mechanism of action present significant limitations. This guide will delve into the available information to provide a clear comparison with contemporary antiviral strategies.
Applications and Efficacy
Oxoline has been predominantly used as a topical antiviral. The available data on its efficacy is largely derived from earlier clinical studies.
Table 1: Summary of Reported Efficacy of Oxoline Ointment
| Application | Virus Target | Reported Efficacy | Citation |
| Prophylaxis of Respiratory Infections | Influenza, other ARVI | Prevents infection in 45-50% of cases during epidemics. | [1] |
| Treatment of Viral Dermatoses | Herpes Simplex Virus | Used for treating viral diseases of the buccal mucosa. | [2] |
| Treatment of Viral Dermatoses | Various viral skin diseases | Employed for the treatment of some viral dermatoses. | [3] |
It is important to note that much of the available literature on Oxoline's efficacy is from studies conducted several decades ago, and may not meet modern standards for clinical trial design and reporting.
Mechanism of Action
The precise molecular mechanism of action for this compound has not been fully elucidated in the available literature. It is proposed to exert its antiviral effect through a combination of creating a physical barrier to viral entry and direct virucidal activity. The tetraoxo structure may interact with viral proteins or the viral envelope, leading to inactivation. However, specific signaling pathways or molecular targets have not been identified.
Diagram 1: Postulated General Antiviral Action of Oxoline
Caption: Postulated antiviral mechanisms of Oxoline.
Limitations and Challenges
The use of this compound is associated with several limitations:
-
Limited Clinical Data: The majority of efficacy data is from older studies, and there is a lack of recent, large-scale, randomized controlled trials.
-
Unclear Mechanism of Action: A full understanding of how the compound exerts its antiviral effects at a molecular level is missing.
-
Broad but Unspecified Activity: While claimed to be effective against a range of viruses, the specific spectrum of activity and potency against different viral strains are not well-documented in publicly available literature.
-
Lack of Systemic Activity: As a topical agent, its use is limited to localized infections and prophylaxis at the site of application.
Comparison with Alternative Therapies
The therapeutic landscape for the prevention and treatment of viral infections has evolved significantly. Here, we compare Oxoline to some modern alternatives for its primary applications.
Influenza Prophylaxis
For the prevention of influenza, the primary alternative to a topical barrier like Oxoline ointment is vaccination.
Table 2: Comparison of Oxoline and Influenza Vaccine for Prophylaxis
| Feature | Oxoline Ointment | Influenza Vaccine |
| Mechanism | Physical barrier, potential virucidal effect | Induces a specific immune response |
| Efficacy | Reported to prevent infection in 45-50% of cases[1] | Varies by season and vaccine match, but generally provides good protection against severe illness. |
| Duration of Protection | Short-term, requires frequent application | Season-long |
| Specificity | Potentially broad-spectrum against respiratory viruses | Specific to influenza strains included in the vaccine |
| Clinical Evidence | Primarily older studies | Extensive, ongoing annual clinical trials and post-market surveillance |
Herpes Simplex Virus (HSV) Treatment
Topical treatment for herpes labialis (cold sores) now primarily involves nucleoside analogues.
Table 3: Comparison of Oxoline and Topical Acyclovir for Herpes Treatment
| Feature | Oxoline Ointment | Topical Acyclovir |
| Mechanism | Unclear, potentially virucidal | Inhibits viral DNA polymerase, preventing viral replication.[4] |
| Efficacy | Not well-quantified in recent studies | Can reduce the duration of symptoms and viral shedding. |
| Specificity | Potentially broad | Specific to herpesviruses |
| Clinical Evidence | Limited and dated | Numerous randomized controlled trials |
Human Papillomavirus (HPV) Treatment
Topical treatments for external genital warts caused by HPV include various agents with different mechanisms of action.
Table 4: Comparison of Oxoline and Imiquimod for HPV (Genital Warts)
| Feature | Oxoline Ointment | Imiquimod Cream |
| Mechanism | Unclear, potentially virucidal | Immune response modifier, stimulates local cytokine production. |
| Efficacy | Not well-quantified in recent studies | Complete clearance rates of 35-75% have been reported. |
| Specificity | Potentially broad | Non-specific immune stimulation at the application site |
| Clinical Evidence | Limited and dated | Numerous randomized controlled trials |
Experimental Protocols
Due to the lack of detailed protocols in the historical literature for this compound, this section provides standardized methodologies for key experiments that would be used to evaluate its antiviral activity.
Virucidal Activity Suspension Test
This assay determines the direct effect of a compound on viral infectivity.
Diagram 2: Workflow for a Virucidal Suspension Test
Caption: Standard workflow for a virucidal suspension assay.
Protocol:
-
Preparation: A known concentration of the virus is mixed with a solution of this compound at the desired concentration. A control is prepared with the virus and a vehicle solution.
-
Incubation: The mixtures are incubated for a defined contact time (e.g., 5, 15, 30 minutes) at a specified temperature.
-
Neutralization: The reaction is stopped by diluting the mixture in a large volume of cell culture medium to neutralize the activity of the compound.
-
Infection: The diluted mixtures are used to infect a monolayer of susceptible host cells.
-
Quantification: After a suitable incubation period, the number of infectious virus particles is quantified, typically using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay. The reduction in viral titer in the presence of the compound compared to the control is calculated.
Plaque Reduction Assay
This assay is used to quantify the number of infectious virus particles and can be used to determine the concentration of an antiviral compound that inhibits the virus by 50% (IC50).
Protocol:
-
Cell Seeding: Plate susceptible host cells in multi-well plates to form a confluent monolayer.
-
Virus Treatment: Prepare serial dilutions of this compound and incubate with a standard amount of virus for a set period.
-
Infection: Remove the growth medium from the cells and add the virus-compound mixtures. Allow the virus to adsorb to the cells for 1-2 hours.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaques (zones of cell death) to form.
-
Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
Conclusion
This compound (Oxoline) represents an early approach to topical antiviral therapy. While historical data suggests some prophylactic and therapeutic utility, the lack of robust, modern clinical evidence and a detailed understanding of its mechanism of action are significant drawbacks. In comparison to current antiviral drugs and vaccines, which have well-defined mechanisms, extensive clinical data, and often higher efficacy, Oxoline's place in the modern antiviral armamentarium is limited. Further research, employing the standardized experimental protocols outlined in this guide, would be necessary to fully characterize its potential and determine if it holds any advantages over existing therapies.
References
- 1. 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The comparative characteristics of treating herpes virus diseases of the oral mucosa with antiviral preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to test if a liquid is antiviral: Suspension test for virucidal activity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
Safety Operating Guide
Proper Disposal of 1,2,3,4-Tetraoxotetralin Dihydrate: Essential Safety and Logistical Information
Researchers, scientists, and drug development professionals must exercise extreme caution when handling and disposing of 1,2,3,4-Tetraoxotetralin dihydrate. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) with specific disposal protocols for this compound (CAS No. 34333-95-4), a conservative approach prioritizing safety is imperative.
This document provides general guidance based on available information for similarly structured compounds. However, it is not a substitute for a substance-specific SDS. Users are strongly advised to consult the chemical supplier or a qualified environmental health and safety (EHS) professional for detailed disposal instructions tailored to their specific circumstances and local regulations.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): When handling this compound, at a minimum, the following PPE should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In cases of potential dust or aerosol generation, a NIOSH-approved respirator is recommended.
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Spill Response Protocol
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated to disperse any potential vapors or dust.
-
Contain: Prevent the spill from spreading using absorbent, non-combustible materials like sand or earth.
-
Collect: Carefully scoop the spilled material and absorbent into a sealed, properly labeled container for disposal.
-
Clean: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them according to the procedures outlined below.
General Disposal Procedure
Without a specific SDS, a cautious and compliant waste disposal strategy is essential. The following procedural flowchart outlines a general approach to the disposal of this compound.
Caption: General workflow for the disposal of this compound.
Quantitative Data Summary
No specific quantitative data regarding permissible exposure limits, toxicity, or environmental impact for this compound was available in the reviewed resources. The following table highlights the absence of this critical information.
| Data Point | Value | Reference |
| CAS Number | 34333-95-4 | [Internal Knowledge] |
| Molecular Formula | C₁₀H₄O₄·2H₂O | [Internal Knowledge] |
| Permissible Exposure Limit (PEL) | Not Established | Information not available in publicly accessible safety data sheets. |
| Threshold Limit Value (TLV) | Not Established | Information not available in publicly accessible safety data sheets. |
| LD50 (Lethal Dose, 50%) | Not Determined | Information not available in publicly accessible safety data sheets. |
| Environmental Hazards | Not Determined | Information not available in publicly accessible safety data sheets. |
Disclaimer: The information provided in this document is intended for guidance purposes only and is based on the limited data available for this compound. It is not a substitute for professional safety advice. Always consult with your institution's Environmental Health and Safety department and refer to the most current safety data sheet provided by the supplier before handling or disposing of this chemical.
Personal protective equipment for handling 1,2,3,4-Tetraoxotetralin dihydrate
Essential Safety and Handling Guide for 1,2,3,4-Tetraoxotetralin Dihydrate
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the chemical structure, which suggests it is a highly oxidized organic molecule. Such compounds should be treated as potentially reactive, oxidizing, and possibly explosive, with unknown toxicity. Always assume a novel chemical is hazardous.[1][2]
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural, step-by-step guidance for operations and disposal.
Immediate Safety Concerns and Precautions
Given the nature of its chemical structure, this compound should be handled with extreme caution. The primary concerns are its potential as a strong oxidizing agent and its instability, which could lead to rapid decomposition or explosion, especially when subjected to heat, shock, or friction.[3][4][5] Its toxicological properties are unknown, so exposure should be minimized.
Core Principles for Handling:
-
Work on the smallest possible scale: Especially for initial experiments, use the minimum quantity of the chemical necessary.[4][5]
-
Never work alone: Ensure at least one other person, familiar with the potential hazards, is present and aware of the experiment.[3]
-
Designate a work area: All work with this compound should be conducted in a designated area within a chemical fume hood.[6]
-
Use appropriate shielding: A blast shield should be used within the fume hood as a precaution against unexpected energetic events.[5][6]
-
Avoid heat, friction, and shock: Do not grind, sonicate, or subject the compound to mechanical stress.[3][5] Use tools made of non-metallic materials where possible.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling a novel compound with potential hazards.[7][8][9] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific PPE | Material/Standard | Rationale |
| Eye and Face Protection | Chemical Splash Goggles and a Face Shield | ANSI Z87.1 compliant | To protect against splashes, vapors, and potential explosions.[7][10] |
| Hand Protection | Double-gloving with chemical-resistant gloves | Inner: Nitrile; Outer: Neoprene or similar utility-grade glove | Provides a barrier against chemical penetration and allows for safe removal of the outer glove if contaminated.[7][11] |
| Body Protection | Flame-resistant lab coat, chemical-resistant apron, and long pants | Nomex or similar flame-resistant material for the lab coat | To protect skin from splashes and in case of a fire.[7][11] |
| Respiratory Protection | Half-mask respirator with chemical cartridges or a Powered Air-Purifying Respirator (PAPR) | NIOSH-approved | To prevent inhalation of airborne particles or vapors, especially when working outside of a fume hood or with larger quantities.[7][12] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Leather or polymeric material | To protect feet from spills and falling objects.[7] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Thoroughly review this guide and any available literature on similar compounds.
-
Ensure the designated fume hood is clean and free of combustible materials.[13]
-
Post a sign indicating that a potentially explosive compound is in use.[3]
-
Assemble and inspect all necessary PPE.
-
Have emergency equipment readily accessible, including a fire extinguisher (Type ABC dry powder or CO2), safety shower, and eyewash station.[11]
-
-
Handling the Compound:
-
All manipulations of this compound must be performed within a chemical fume hood with the sash lowered as much as possible and a blast shield in place.[4][6]
-
Use non-metallic spatulas and avoid glass-on-glass grinding (e.g., ground-glass joints) if possible to prevent friction.[3][5]
-
When transferring the solid, use gentle motions.
-
If making a solution, add the solid to the solvent slowly. Be aware of any signs of reaction, such as a rapid temperature increase or gas evolution.
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Segregate it from combustible materials, reducing agents, and other incompatible chemicals.[10][13]
-
The storage container should be clearly labeled with the chemical name, date received, and a warning about its potential as an oxidizing and explosive compound.[6]
-
Store in an explosion-proof refrigerator or cabinet if refrigeration is required.[6]
-
Disposal Plan
Due to its reactive nature, this compound and any contaminated materials must be disposed of as hazardous waste.[14]
-
Quenching (if applicable and safe):
-
For reaction mixtures, a carefully planned and controlled quenching procedure should be part of the experimental protocol before disposal. If unsure, consult with your institution's Environmental Health and Safety (EHS) department.[15]
-
-
Waste Collection:
-
Collect all waste (unreacted compound, contaminated PPE, and cleaning materials) in a designated, labeled hazardous waste container.[11]
-
Do not mix this waste with other chemical waste streams.[15]
-
The hazardous waste label should clearly indicate that the contents are potentially reactive and oxidizing.
-
-
Disposal Request:
-
Contact your institution's EHS department for pickup and disposal of the hazardous waste. Do not attempt to dispose of it down the drain or in regular trash.[14]
-
Emergency Procedures
-
Spill:
-
Do not use combustible materials like paper towels to clean up a spill.[13]
-
Evacuate the immediate area and alert others.
-
If the spill is minor and you are trained to handle it, use a spill kit with non-reactive absorbent materials.
-
For major spills, evacuate the lab, close the door, and contact your institution's emergency response team.[16]
-
-
Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]
-
Eyes: Immediately flush eyes with water for at least 15 minutes using an eyewash station. Seek immediate medical attention.[6]
-
Inhalation: Move to fresh air. Seek medical attention.[6]
-
-
Fire or Explosion:
-
If a fire or explosion occurs, evacuate the area immediately, activate the fire alarm, and call for emergency services.[16]
-
Visual Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
- 1. students.umw.edu [students.umw.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. research.wayne.edu [research.wayne.edu]
- 4. 8.1 Explosives | Environment, Health and Safety [ehs.cornell.edu]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. twu.edu [twu.edu]
- 7. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. eoxs.com [eoxs.com]
- 10. Oxidizing Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 13. Oxidizers - Lab Safety - Grand Valley State University [gvsu.edu]
- 14. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 15. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 16. research.arizona.edu [research.arizona.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
